Genistein-d4
Description
Properties
IUPAC Name |
5,7-dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBJGXHYKVUXJN-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=COC3=CC(=CC(=C3C2=O)O)O)[2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473830 | |
| Record name | Genistein-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187960-08-3 | |
| Record name | Genistein-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Genistein-d4: A Technical Guide to its Application as an Internal Standard in Bioanalytical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Genistein-d4, its primary application in bioanalytical research, and the broader context of the biological activities of its non-deuterated counterpart, genistein. This document details the role of this compound as an internal standard in quantitative mass spectrometry-based assays, provides exemplary experimental protocols, and summarizes key quantitative data. Furthermore, it visualizes the significant signaling pathways modulated by genistein, offering a complete resource for researchers in pharmacology and drug development.
Introduction to this compound
This compound is a deuterated form of genistein, a naturally occurring isoflavone found predominantly in soybeans and other legumes. The four hydrogen atoms on the phenyl ring of genistein are replaced with deuterium atoms, resulting in a molecule that is chemically identical to genistein but with a higher molecular weight. This key characteristic makes this compound an ideal internal standard for the accurate quantification of genistein in complex biological matrices using mass spectrometry.
Chemical Structure:
-
Genistein: C₁₅H₁₀O₅
-
This compound: C₁₅H₆D₄O₅
The primary and almost exclusive use of this compound in research is as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its role is to correct for the variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantitative analysis of genistein.
Primary Use in Research: An Internal Standard for Genistein Quantification
The accurate measurement of genistein concentrations in biological samples like plasma, urine, and tissue is crucial for pharmacokinetic, metabolic, and toxicological studies. This compound is indispensable for this purpose. When added to a biological sample at a known concentration at the beginning of the sample preparation process, it experiences the same extraction inefficiencies and ionization suppression or enhancement in the mass spectrometer as the endogenous, non-labeled genistein. By measuring the ratio of the signal from genistein to that of this compound, a precise quantification of the genistein in the original sample can be achieved.
Experimental Protocol: Quantification of Genistein in Human Plasma using UPLC-MS/MS
This section provides a detailed, representative protocol for the quantification of genistein in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as an internal standard. This protocol is a composite of methodologies reported in the scientific literature.
2.1.1. Materials and Reagents
-
Genistein analytical standard
-
This compound (internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Human plasma (blank, from a drug-free source)
-
Solid-phase extraction (SPE) cartridges
2.1.2. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of genistein and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of genistein by serially diluting the stock solution with a methanol:water (1:1, v/v) mixture to cover the desired calibration range (e.g., 1 to 1000 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).
-
Calibration Standards: Spike blank human plasma with the genistein working standard solutions to create a calibration curve with at least six non-zero points. For example, to 90 µL of blank plasma, add 10 µL of each genistein working standard.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high) to assess the accuracy and precision of the method.
2.1.3. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma sample, calibration standard, or QC sample, add 10 µL of the this compound internal standard working solution.
-
Vortex the samples for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water to each sample and vortex again.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
2.1.4. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 95% A
-
0.5-3.0 min: Linear gradient to 5% A
-
3.0-3.5 min: Hold at 5% A
-
3.5-4.0 min: Return to 95% A
-
4.0-5.0 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Genistein: m/z 269 → 133
-
This compound: m/z 273 → 137
-
-
Cone Voltage and Collision Energy: Optimized for each analyte.
2.1.5. Data Analysis
The concentration of genistein in the samples is determined by calculating the peak area ratio of genistein to this compound and comparing this ratio to the calibration curve generated from the plasma standards.
Experimental Workflow
Caption: Experimental workflow for the quantification of genistein in plasma.
Quantitative Data Summary
The following table summarizes key validation parameters for bioanalytical methods utilizing this compound as an internal standard, as reported in various studies.
| Parameter | Matrix | Method | Value | Reference |
| Extraction Efficiency | Rat Blood | LC/ES-MS | ~85% | [1] |
| Limit of Detection (LOD) | Rat Blood | LC/ES-MS | ~5 nM | [1] |
| Limit of Quantification (LOQ) | Rat Blood | LC/ES-MS | ~15 nM | [1] |
| Inter-assay Precision (RSD) | Rat Blood | LC/ES-MS | 4.5-4.6% | [1] |
| Intra-assay Precision (RSD) | Rat Blood | LC/ES-MS | 3.3-6.7% | [1] |
| Linear Range | Human Serum | HPLC-MS/MS | 7.8-1000.0 ng/mL | |
| Linear Range | Human Urine | HPLC-MS/MS | 39.1-5000.0 ng/mL |
Biological Context: Genistein's Interaction with Signaling Pathways
While this compound's role is analytical, the impetus for its use stems from the significant biological effects of genistein. Genistein is a phytoestrogen and a potent inhibitor of protein tyrosine kinases, and it modulates a variety of signaling pathways implicated in cellular processes such as growth, proliferation, apoptosis, and inflammation. Understanding these pathways is critical for researchers investigating the therapeutic potential of genistein.
PI3K/Akt Signaling Pathway
Genistein has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival and proliferation. By inhibiting this pathway, genistein can promote apoptosis in cancer cells.
Caption: Genistein's inhibition of the PI3K/Akt pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another key signaling cascade that regulates cell growth and differentiation. Genistein can inhibit the activation of this pathway, leading to cell cycle arrest and reduced proliferation.
Caption: Genistein's modulation of the MAPK/ERK pathway.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammatory responses and cell survival. Genistein has been demonstrated to suppress the activation of NF-κB, thereby exerting anti-inflammatory effects and promoting apoptosis.
Caption: Genistein's inhibitory effect on the NF-κB signaling pathway.
Conclusion
This compound is a critical tool for researchers in the fields of pharmacology, toxicology, and nutrition. Its use as an internal standard enables the reliable and accurate quantification of genistein in a wide range of biological matrices. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for the development and validation of robust bioanalytical methods. Furthermore, the visualization of genistein's interactions with key cellular signaling pathways provides a deeper understanding of its biological activities and therapeutic potential, underscoring the importance of precise quantification facilitated by this compound.
References
A Technical Guide to Genistein-d4: Commercial Availability and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Genistein-d4, a deuterated internal standard crucial for the accurate quantification of genistein in various biological matrices. This document details available product specifications from prominent suppliers, outlines experimental protocols for its use in mass spectrometry-based assays, and illustrates key signaling pathways where genistein plays a significant role.
Introduction to Genistein and the Role of this compound
Genistein is a naturally occurring isoflavone found predominantly in soybeans and other legumes. It is recognized as a phytoestrogen and has garnered significant interest in the scientific community for its diverse biological activities, including its role as a protein tyrosine kinase inhibitor.[1][2] Genistein's potential therapeutic applications in cancer, cardiovascular diseases, and osteoporosis are areas of active investigation.[3]
Accurate and precise quantification of genistein in preclinical and clinical studies is paramount to understanding its pharmacokinetics, bioavailability, and mechanism of action.[4] this compound, a stable isotope-labeled analog of genistein, serves as an ideal internal standard for mass spectrometry (MS) techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] Its near-identical chemical and physical properties to unlabeled genistein ensure that it co-elutes during chromatography and experiences similar ionization efficiency, thereby correcting for variations during sample preparation and analysis.[5][6]
Commercial Suppliers and Availability of this compound
A number of reputable chemical suppliers offer this compound for research purposes. The following table summarizes the product specifications from several key vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.
| Supplier | Catalog Number | Purity | Available Sizes | CAS Number |
| Cayman Chemical | 18244 | ≥99% deuterated forms (d1-d4) | 500 µg, 1 mg, 5 mg | 187960-08-3 |
| Sapphire North America | 18244 | ≥99% deuterated forms (d1-d4) | 500 µg, 1 mg, 5 mg | 187960-08-3 |
| Santa Cruz Biotechnology | sc-211933 | Contains ~14% d3 | Contact for sizes | 187960-08-3 |
| Sigma-Aldrich (AA BLOCKS) | AABH303719CE | 99% (1-4 D) | Contact for sizes | 187960-08-3 |
| MedChemExpress | HY-116524S | 99.89% | 1 mg, 5 mg | 187960-08-3 |
Experimental Protocols: Quantification of Genistein using this compound
The following protocols provide a general framework for the use of this compound as an internal standard in LC-MS/MS for the quantification of genistein in biological samples such as plasma or urine. Optimization of these methods is recommended for specific experimental conditions and matrices.
Preparation of Stock and Working Solutions
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable organic solvent such as methanol or DMSO.
-
Genistein Stock Solution (1 mg/mL): Prepare a stock solution of unlabeled genistein in the same solvent as the IS.
-
Working Standard Solutions: Perform serial dilutions of the genistein stock solution with a mixture of methanol and water (e.g., 50:50 v/v) to create a series of calibration standards at desired concentrations.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same solvent to a final concentration appropriate for spiking into samples (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the biological sample (e.g., plasma, serum, or urine), calibration standards, or quality control samples into microcentrifuge tubes.
-
Add 10 µL of the this compound internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
UPLC-MS/MS Conditions (Example)
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized)
-
MRM Transitions:
-
Genistein: Q1/Q3 (e.g., m/z 269 -> 133)
-
This compound: Q1/Q3 (e.g., m/z 273 -> 133)
-
Signaling Pathways and Experimental Workflows
Genistein is a well-documented inhibitor of multiple tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR).[1][2] This inhibition can impact downstream signaling cascades that regulate cell proliferation, survival, and angiogenesis. The use of this compound as an internal standard is critical for accurately measuring genistein levels in cell-based assays and animal models used to study these pathways.
EGFR Signaling Pathway and Genistein Inhibition
Caption: Inhibition of EGFR signaling by Genistein.
Experimental Workflow for LC-MS/MS Quantification
Caption: A typical workflow for quantifying Genistein using an internal standard.
Conclusion
This compound is an indispensable tool for researchers in pharmacology, drug metabolism, and toxicology who require accurate and reliable quantification of genistein. This guide provides a foundational understanding of its commercial availability and application in mass spectrometry. The provided protocols and diagrams serve as a starting point for developing robust analytical methods to further elucidate the significant biological roles of genistein.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
An In-depth Guide to the Mass Shift of Genistein-d4 vs. Genistein for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the mass shift between Genistein and its deuterated isotopologue, Genistein-d4. It covers the principles behind this shift, its critical application in quantitative mass spectrometry, and the experimental protocols necessary for its use.
Introduction: The Principle of Isotopic Labeling
In advanced quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard for achieving the highest accuracy and precision.[1] this compound is the deuterium-labeled form of Genistein, a well-studied isoflavone found in soy products.[2][3] The core principle involves replacing one or more hydrogen (H) atoms with their heavier, stable isotope, deuterium (D).[4][]
This substitution results in a compound that is chemically identical to the analyte of interest (the "light" form) in terms of its physicochemical properties, such as polarity, solubility, and ionization efficiency. However, it possesses a distinct, higher molecular weight. This deliberate mass shift is the key to its function as an ideal internal standard.[6]
Understanding the Mass Shift
The mass shift between Genistein and this compound arises from the replacement of four hydrogen atoms with four deuterium atoms. The labeling in commercially available this compound typically occurs on the phenyl ring, specifically at the 2, 3, 5, and 6 positions.[2][7]
A proton (the nucleus of a hydrogen atom) has a mass of approximately 1.0078 atomic mass units (amu). A deuteron (the nucleus of a deuterium atom, containing one proton and one neutron) has a mass of approximately 2.0141 amu.[4] Therefore, each H-to-D substitution increases the monoisotopic mass of the molecule by approximately 1.0063 amu. For this compound, this results in a total mass increase of roughly 4 Da.
The precise molecular weights and formulas are summarized below.
Table 1: Comparison of Molecular Properties
| Property | Genistein | This compound |
| Chemical Formula | C₁₅H₁₀O₅[8][9][10] | C₁₅H₆D₄O₅[2] |
| Average Molecular Weight ( g/mol ) | 270.24[8][11][12] | ~274.27[7] |
| Monoisotopic Mass (Da) | 270.05282 | ~274.07792 |
Application in Quantitative Mass Spectrometry
This compound is primarily used as an internal standard for the precise quantification of Genistein in complex biological matrices like plasma, serum, and tissue extracts.[2][13] The methodology, often employing UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry), relies on the distinct mass difference between the analyte and the standard.[14][15]
The Rationale: During sample preparation (e.g., extraction, cleanup) and analysis (e.g., injection volume, ionization efficiency), variations are inevitably introduced. These variations can lead to inaccurate quantification. By adding a known amount of this compound to every sample at the beginning of the workflow, both the analyte (Genistein) and the internal standard (this compound) are subjected to the exact same experimental conditions and potential sources of error.
Because they are chemically identical, any loss during sample prep or fluctuation in instrument response will affect both compounds equally.[1] In the mass spectrometer, the two compounds are easily distinguished by their mass-to-charge ratio (m/z). Quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard, which remains constant and accurate despite experimental variability.
Generic Experimental Protocol: UPLC-MS/MS Quantification
This section outlines a typical methodology for quantifying Genistein in a biological matrix using this compound.
4.1. Materials and Reagents
-
Genistein analytical standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Biological matrix (e.g., human plasma)
-
Solid-Phase Extraction (SPE) cartridges or protein precipitation reagents
4.2. Sample Preparation
-
Aliquoting: Aliquot 100 µL of the plasma sample into a microcentrifuge tube.
-
Spiking: Add 10 µL of the this compound internal standard working solution (e.g., at 100 ng/mL) to each sample, standard, and quality control (QC) sample. Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Extraction: Carefully transfer the supernatant to a new tube or vial for analysis. Evaporate to dryness under a gentle stream of nitrogen if concentration is needed, then reconstitute in the mobile phase.
4.3. UPLC-MS/MS Conditions
-
Column: A reverse-phase column, such as a C18 (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient starting from low %B (e.g., 10%) to high %B (e.g., 95%) over several minutes to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
4.4. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions must be optimized for the instrument used. Representative transitions are listed in the table below.
Table 2: Representative MRM Transitions for Genistein and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Genistein | 269.1 | 151.0 |
| This compound | 273.1 | 153.0 |
Note: Product ions may vary. The values shown are for illustrative purposes and should be optimized empirically.
Genistein's Role in Signaling Pathways
Genistein is a well-known inhibitor of multiple tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR).[2] By blocking the autophosphorylation of such receptors, it can interfere with downstream signaling cascades that regulate cell proliferation, survival, and angiogenesis. This mechanism is central to the extensive research into its potential anticancer properties.
Conclusion
The +4 Da mass shift of this compound, achieved through deuterium labeling, is a fundamental and enabling tool for modern bioanalysis. It allows this compound to serve as an ideal internal standard, co-eluting with the unlabeled analyte but remaining distinct in the mass spectrometer. This co-analysis corrects for variations in sample processing and instrument performance, ensuring highly accurate and reliable quantification of Genistein in complex research and clinical samples. This methodology is indispensable for pharmacokinetic, metabolic, and toxicological studies in drug development and life sciences research.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Genistein - Wikipedia [en.wikipedia.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. scbt.com [scbt.com]
- 9. Genistein syntheticNo, =98 HPLC,powder 446-72-0 [sigmaaldrich.com]
- 10. Genistein [drugfuture.com]
- 11. bioaustralis.com [bioaustralis.com]
- 12. raybiotech.com [raybiotech.com]
- 13. Mass spectrometric determination of Genistein tissue distribution in diet-exposed Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening of Novel Source for Genistein by Rapid and Sensitive UPLC-APCI-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Genistein-d4 as an Internal Standard in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Genistein-d4 as an internal standard in quantitative mass spectrometry (MS) assays. Genistein, a prominent isoflavone found in soy products, is the subject of extensive research for its potential health benefits, including its role in preventing hormone-related cancers and cardiovascular diseases. Accurate and precise quantification of genistein in biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolism studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving reliable and reproducible results in LC-MS/MS bioanalysis.
The Principle of Stable Isotope Dilution and the Utility of this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its sensitivity and selectivity. However, the accuracy of quantification can be compromised by several factors, including sample loss during extraction, matrix effects (ion suppression or enhancement), and variations in instrument response. The stable isotope dilution (SID) method effectively mitigates these issues.
This compound is a deuterated analog of genistein, where four hydrogen atoms have been replaced by deuterium atoms. This substitution results in a mass increase of four Daltons, making it easily distinguishable from the endogenous, unlabeled genistein by the mass spectrometer. Crucially, the physicochemical properties of this compound are nearly identical to those of genistein. This ensures that both compounds behave similarly during sample preparation, chromatographic separation, and ionization.
By adding a known amount of this compound to a sample at the earliest stage of preparation, it acts as a surrogate for the analyte of interest. Any loss of genistein during the analytical workflow will be accompanied by a proportional loss of this compound. Consequently, the ratio of the MS signal of genistein to that of this compound remains constant, leading to highly accurate and precise quantification.
Quantitative Data for Genistein Analysis using this compound
The following tables summarize key quantitative parameters for the analysis of genistein using this compound as an internal standard, compiled from various validated LC-MS/MS methods.
Table 1: Mass Spectrometry Parameters for Genistein and this compound
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode |
| Genistein | 269.0 | 133.0, 135.0[1] | Negative ESI |
| This compound | 273.0 | 133.0, 137.0 | Negative ESI |
Note: Product ions for this compound can vary depending on the position of the deuterium labels. The listed transitions are common and effective for quantification.
Table 2: Performance Characteristics of Validated LC-MS/MS Methods
| Parameter | Typical Range | Reference |
| Linearity Range | 0.5 - 1000 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL | [1][3] |
| Inter-assay Precision (%RSD) | < 15% | [4] |
| Intra-assay Precision (%RSD) | < 10% | [4] |
| Accuracy (%Bias) | 85 - 115% | [5] |
| Extraction Recovery | > 80% | [4] |
Detailed Experimental Protocol: Quantification of Genistein in Human Plasma
This section provides a representative, detailed methodology for the quantification of genistein in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Genistein certified reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Preparation of Standards and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve genistein and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the genistein primary stock solution with methanol:water (1:1, v/v) to prepare a series of working standards for the calibration curve (e.g., 10, 20, 50, 100, 200, 500, 1000, 2000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol:water (1:1, v/v).
3. Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of the this compound internal standard working solution (100 ng/mL). Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).
-
Ionization Source: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Genistein: Q1 269.0 -> Q3 133.0
-
This compound: Q1 273.0 -> Q3 133.0
-
-
Ion Source Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Curtain Gas: 20 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of genistein to this compound against the concentration of the calibration standards.
-
Perform a linear regression analysis with a 1/x² weighting.
-
Quantify the concentration of genistein in the unknown samples using the regression equation from the calibration curve.
Visualizing Workflows and Pathways
Experimental Workflow for Genistein Quantification
Caption: A typical experimental workflow for the quantification of genistein in a biological matrix using an internal standard.
Simplified Signaling Pathway of Genistein's Anticancer Effects
Caption: Simplified signaling pathways modulated by genistein, leading to its anticancer effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of a HPLC-MS/MS method the determination of genistein and equol in serum, urine and follicular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Use of Genistein-d4 in Preclinical Pharmacokinetic Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core methodologies and data interpretation for preliminary pharmacokinetic studies utilizing Genistein-d4. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource for employing this deuterated internal standard in the quantitative analysis of genistein in biological matrices.
Introduction to Genistein and the Role of this compound
Genistein, a prominent isoflavone found in soy products, has garnered significant scientific interest for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and cardioprotective properties.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for its development as a therapeutic agent. Pharmacokinetic studies are essential for elucidating these processes.
The use of a stable isotope-labeled internal standard is paramount for accurate and precise quantification of analytes in complex biological matrices by mass spectrometry. This compound, a deuterated analog of genistein, serves as an ideal internal standard for pharmacokinetic analysis. Its chemical and physical properties are nearly identical to genistein, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for distinct detection by a mass spectrometer, enabling reliable correction for matrix effects and variations in sample processing.
Experimental Protocols
Sample Preparation from Biological Matrices
Accurate quantification of genistein begins with meticulous sample preparation to extract the analyte and internal standard from the biological matrix and remove interfering substances. The following are generalized protocols for plasma/serum and urine, which may require optimization based on specific laboratory conditions and instrumentation.
2.1.1. Plasma/Serum Sample Preparation
This protocol outlines a common liquid-liquid extraction (LLE) method for the extraction of genistein and this compound from plasma or serum.
Materials:
-
Plasma or serum samples
-
This compound internal standard solution (in methanol or DMSO)
-
Acetonitrile
-
Ethyl acetate
-
Formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw frozen plasma or serum samples on ice.
-
In a microcentrifuge tube, aliquot 100 µL of the plasma/serum sample.
-
Spike the sample with 10 µL of this compound internal standard solution at a known concentration.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
Add 500 µL of ethyl acetate for liquid-liquid extraction.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Centrifuge at 15,000 x g for 5 minutes to remove any particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2.1.2. Urine Sample Preparation with Enzymatic Hydrolysis
Genistein and its metabolites are often excreted in urine as glucuronide and sulfate conjugates. To quantify total genistein, enzymatic hydrolysis is required to cleave these conjugates.
Materials:
-
Urine samples
-
This compound internal standard solution
-
β-glucuronidase/sulfatase from Helix pomatia
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Water
-
Formic acid
Procedure:
-
Thaw frozen urine samples.
-
In a glass tube, mix 500 µL of urine with 500 µL of sodium acetate buffer.
-
Add 20 µL of β-glucuronidase/sulfatase solution.
-
Spike the sample with 10 µL of this compound internal standard solution.
-
Incubate the mixture at 37°C for 12-18 hours.
-
Condition an SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove salts and polar impurities.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analytical Method
The following provides a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of genistein and this compound.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: Linear gradient from 10% to 90% B
-
5-6 min: Hold at 90% B
-
6-6.5 min: Linear gradient from 90% to 10% B
-
6.5-8 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode. Negative ion mode is often preferred for phenolic compounds.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Collision Energy: Optimized for each transition (typically 25-35 eV).
-
Ion Source Temperature: 500-550°C
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of genistein from preliminary studies in humans. These values can vary significantly based on the study population, dosage, and formulation.
Table 1: Pharmacokinetic Parameters of Total Genistein in Postmenopausal Women. [2][3]
| Parameter | Fasting State (Mean ± SD) | Fed State (Mean ± SD) |
| Cmax (ng/mL) | 798.0 ± 441.9 | 701.6 ± 310.7 |
| Tmax (hours) | 2.22 ± 1.09 | 3.1 ± 1.2 |
| t1/2 (hours) | 10.4 ± 4.1 | - |
| AUC (ng·h/mL) | 10424 ± 6290 | - |
Table 2: Pharmacokinetic Parameters of Unconjugated Genistein in Postmenopausal Women (Fasting State). [2][3]
| Parameter | Value (Mean ± SD) |
| Cmax (µM) | 0.052 ± 0.055 |
| Tmax (hours) | 1.88 ± 1.36 |
| t1/2 (hours) | 2.3 ± 1.6 |
| AUC (ng·h/mL) | 53.75 ± 17.59 |
Table 3: Pharmacokinetic Parameters of Conjugated Genistein in Post-menopausal Women after a Single and Repeated Doses. [4]
| Parameter | First Dose | Steady State (Day 7) |
| Cmax (ng/mL) | 456.8 | 498.5 |
| Tmax (hours) | 5.9 | 5.3 |
| t1/2 (hours) | 10.8 | 8.2 |
| AUC (h·ng/mL) | 3949.1 (AUC0-inf) | 5923.3 (AUC0-24h) |
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key concepts relevant to genistein's mechanism of action and the experimental workflow for its pharmacokinetic analysis.
Caption: Experimental workflow for pharmacokinetic analysis of genistein using this compound.
Caption: Key signaling pathways modulated by genistein in cancer cells.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based pharmacokinetic studies provides a robust and reliable method for the quantification of genistein in biological matrices. The detailed experimental protocols and compiled pharmacokinetic data presented in this guide serve as a valuable resource for researchers in the field of drug development and natural product pharmacology. A thorough understanding of genistein's pharmacokinetic profile is essential for the design of future preclinical and clinical studies to fully evaluate its therapeutic potential. The signaling pathways illustrated highlight the complex mechanisms through which genistein exerts its biological effects, providing a basis for further mechanistic investigations.
References
- 1. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
A Technical Guide to the Stability and Storage of Genistein-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Genistein-d4. The information herein is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound in their studies.
Introduction to this compound
This compound is a deuterated form of genistein, a naturally occurring isoflavone found predominantly in soybeans and other legumes. Genistein itself is a subject of extensive research due to its potential therapeutic effects, which are attributed to its interaction with various signaling pathways in the body. As a stable isotope-labeled internal standard, this compound is crucial for the accurate quantification of genistein in biological matrices by mass spectrometry-based methods. Ensuring its stability is paramount for the validity of such analytical measurements.
Recommended Storage Conditions and Stability
Proper storage is critical to maintain the chemical integrity of this compound. The following table summarizes the recommended storage conditions and known stability information based on data from various suppliers and relevant literature.
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C for long-term storage. | [1][2][3] |
| Physical Form | Crystalline solid. | [2] |
| Long-Term Stability | Stable for at least 4 years when stored at -20°C. | [2][4] |
| Shipping Conditions | Shipped at room temperature in the continental US; may vary for international shipping. | [4] |
| Solution Stability | Genistein solutions in DMSO can be frozen in aliquots for storage. | [5] |
| Light Sensitivity | Genistein is noted to be light-sensitive; therefore, it should be protected from light. | [3] |
Factors Affecting Stability
Several environmental factors can influence the stability of genistein and, by extension, this compound. These include temperature, pH, and light exposure.
-
Temperature: High temperatures can lead to the degradation of isoflavones. Studies on genistein have shown that degradation rates increase with temperature.[6][7]
-
pH: The pH of the solution can affect the stability of genistein. At alkaline pH (e.g., pH 9), the degradation of genistein is more rapid compared to neutral pH.[7][8]
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation of isoflavones.[9] It is recommended to store this compound, both in solid form and in solution, protected from light.
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound in experimental settings, it is crucial to perform stability studies. The following are generalized protocols for conducting forced degradation and long-term stability studies, based on established methods for isoflavones.
Forced Degradation Study Protocol
Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and to establish the intrinsic stability of the molecule.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV or mass spectrometer detector
-
pH meter
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature and take samples at specified time intervals.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C) and take samples at various time points.
-
-
Photostability:
-
Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS method.
-
The percentage of degradation is calculated by comparing the peak area of the stressed sample to that of an unstressed control.
-
Long-Term Stability Study Protocol
Objective: To evaluate the stability of this compound under recommended long-term storage conditions.
Methodology:
-
Sample Preparation: Aliquot this compound as a solid and in solution (e.g., in DMSO) into appropriate light-protected containers.
-
Storage: Store the samples at the recommended long-term storage condition (-20°C) and at an accelerated condition (e.g., 4°C).
-
Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 24, 36, and 48 months).
-
Analysis: At each time point, retrieve a sample from each storage condition and analyze it for purity and concentration using a validated analytical method (e.g., HPLC-UV or LC-MS).
-
Data Evaluation: Compare the results to the initial time point (time 0) to determine any significant changes in purity or concentration over time.
Genistein Signaling Pathways
Genistein exerts its biological effects by modulating various signaling pathways. Understanding these pathways is crucial for researchers utilizing this compound in their studies. The following diagrams illustrate some of the key signaling pathways influenced by genistein.
Caption: Genistein inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Genistein's inhibition of the NF-κB signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a stability study of this compound.
Caption: A typical workflow for a forced degradation study of this compound.
Conclusion
The stability and proper storage of this compound are of utmost importance for its use as an internal standard in quantitative analytical studies. This guide provides essential information on recommended storage conditions, factors influencing stability, and detailed protocols for stability assessment. By adhering to these guidelines, researchers can ensure the integrity of this compound, leading to more accurate and reproducible experimental results. The provided diagrams of signaling pathways and experimental workflows offer a visual aid to understanding the broader context of genistein research and the practical aspects of its stability testing.
References
- 1. Thermal stability of genistein and daidzein and its effect on their antioxidant activity. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Altered kinetics and extent of urinary daidzein and genistein excretion in women during chronic soya exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nepjol.info [nepjol.info]
- 6. Development and validation of a HPLC-MS/MS method the determination of genistein and equol in serum, urine and follicular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide to Genistein-d4: Safety, Handling, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data, handling precautions, and an overview of key experimental applications for Genistein-d4. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.
Compound Identification and Properties
This compound is a deuterated form of Genistein, a naturally occurring isoflavone found in soy products. It is commonly used as an internal standard in mass spectrometry-based quantification of Genistein.[1]
| Property | Value | Reference |
| Synonyms | 5,7-dihydroxy-3-(4-hydroxyphenyl-2,3,5,6-d4)-4H-1-benzopyran-4-one | [2] |
| CAS Number | 187960-08-3 | [2] |
| Molecular Formula | C₁₅H₆D₄O₅ | |
| Molecular Weight | 274.3 g/mol | [3] |
| Appearance | White to yellow powder or crystalline solid | [4] |
| Melting Point | 290-292 °C (decomposes) | [5] |
| Storage Temperature | -20°C | [3][6] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [1][6] |
| Stability | ≥ 4 years when stored at -20°C | [1][3] |
Safety Data Sheet (SDS) Summary
This section summarizes the key safety information for this compound, compiled from various supplier safety data sheets.
Hazard Identification
This compound is classified as hazardous under the Globally Harmonized System (GHS).[2]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin irritation | 2 | H315: Causes skin irritation |
| Eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life |
| Hazardous to the aquatic environment, long-term hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |
GHS Pictograms:
-
Health Hazard
-
Irritant
-
Environmental Hazard
Signal Word: Warning
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[5] Do NOT induce vomiting without medical advice.[4] |
| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[4] |
| Skin Contact | Immediately wash with water and soap and rinse thoroughly.[2] Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7] |
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4][7]
-
Specific Hazards: Hazardous combustion products may include carbon monoxide and carbon dioxide.[4]
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[4]
Accidental Release Measures
-
Personal Precautions: Wear protective equipment and keep unprotected personnel away. Ensure adequate ventilation. Avoid dust formation.[4]
-
Environmental Precautions: Do not let product enter drains, other waterways, or soil.[4] Inform respective authorities in case of seepage into water course or sewage system.[2]
-
Methods for Cleaning Up: Vacuum, sweep up, or absorb with inert material and place into a suitable disposal container.[4]
Handling and Storage Precautions
-
Handling: Avoid contact with skin, eyes, and personal clothing. Wash hands thoroughly after handling. Avoid breathing dust or fumes. Use only with adequate ventilation. Minimize dust generation and accumulation. Keep away from sources of ignition.[4] Do not eat, drink, or smoke when using this product.[5]
-
Storage: Store in a tightly-closed container when not in use. Store in a cool, dry, well-ventilated area away from incompatible substances. The recommended storage temperature is -20°C.[3][4][6]
Exposure Controls and Personal Protection
-
Engineering Controls: Use adequate general and local exhaust ventilation to keep airborne concentrations low. Facilities storing or utilizing this material should be equipped with an eyewash fountain.[4]
-
Personal Protective Equipment (PPE):
Toxicological Information
Genistein, the non-deuterated analogue, has been studied for its toxicological effects. It has been shown to interact with estrogen receptors and multiple other molecular targets.[8] High doses of genistein have been associated with hepatotoxicity in animal models, indicated by elevated levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).[9][10]
Experimental Protocols
This compound is primarily used as an internal standard for the accurate quantification of genistein in biological samples using GC- or LC-MS.[1] The experimental conditions for assays involving this compound will mirror those of unlabeled Genistein. Below are generalized protocols for key experiments where Genistein is frequently studied.
In Vitro Tyrosine Kinase Inhibition Assay (EGFR)
This protocol describes a method to assess the inhibitory effect of Genistein on Epidermal Growth Factor Receptor (EGFR) kinase activity.
-
Preparation of Reagents:
-
Prepare a stock solution of Genistein in DMSO. Further dilute to desired concentrations in kinase assay buffer.
-
Recombinant human EGFR enzyme.
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT).[11]
-
ATP solution.
-
Peptide substrate specific for EGFR.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the EGFR enzyme to each well.
-
Add the various dilutions of Genistein or vehicle control (DMSO) to the wells and pre-incubate for 30 minutes at room temperature.[4]
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 15-60 minutes).[11][12]
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³³P]-ATP and measuring the incorporation of the radioactive phosphate into the substrate.[12]
-
Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is proportional to the kinase activity.[11][12]
-
Fluorescence-based Assay: Using a fluorescent peptide substrate that changes its fluorescence properties upon phosphorylation.[4]
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each Genistein concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Genistein concentration to determine the IC₅₀ value.
-
Apoptosis Induction and Detection by Western Blot
This protocol outlines a general method for treating cells with Genistein and detecting apoptosis markers using Western blotting.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HT29 colon cancer cells) in appropriate media.[13]
-
Seed the cells in culture plates or flasks and allow them to adhere overnight.
-
Treat the cells with various concentrations of Genistein (e.g., 30, 50, 70 µM) or a vehicle control (DMSO) for a specified time (e.g., 48 hours).[13]
-
-
Protein Extraction:
-
Harvest the cells by scraping or trypsinization.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against apoptosis markers. Key markers include:
-
Cleaved Caspase-3: An executioner caspase, its cleaved (active) form is a hallmark of apoptosis.
-
Cleaved PARP: A substrate of activated caspases; its cleavage indicates apoptosis.
-
Bcl-2 family proteins: Analyze the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.
-
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Compare the expression levels of apoptosis markers in Genistein-treated cells to the control cells.
-
Signaling Pathways Modulated by Genistein
Genistein is known to modulate multiple key signaling pathways involved in cell proliferation, survival, and apoptosis. Its primary mechanism of action is the inhibition of protein tyrosine kinases.
EGFR and Downstream MAPK/PI3K Signaling
Genistein can inhibit the autophosphorylation of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[3] This inhibition can block the activation of downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.[14] These pathways are crucial for cell growth and survival, and their inhibition by Genistein can lead to cell cycle arrest and apoptosis.
JAK/STAT Signaling Pathway
Genistein has also been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1] It can disrupt the phosphorylation of JAK1 and JAK2, which in turn prevents the activation of their downstream target, STAT3.[1] The JAK/STAT pathway is involved in cellular responses to cytokines and growth factors, and its inhibition can affect cell proliferation and survival.
References
- 1. Genistein as a regulator of signaling pathways and microRNAs in different types of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Genistein protects epilepsy-induced brain injury through regulating the JAK2/STAT3 and Keap1/Nrf2 signaling pathways in the developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genistein inhibits the growth and regulates the migration and invasion abilities of melanoma cells via the FAK/paxillin and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGF-receptor phosphorylation and downstream signaling are activated by genistein during subacute liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Genistein Glycosides Inhibiting EGFR Phosphorylation Enhance the Effect of Radiation in HCT 116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. promega.com.cn [promega.com.cn]
- 12. promega.com [promega.com]
- 13. Genistein Induces Apoptosis and Inhibits Proliferation of HT29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Global phosphoproteomic effects of natural tyrosine kinase inhibitor, genistein, on signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Genistein in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of genistein in biological matrices. The method utilizes a stable isotope-labeled internal standard, Genistein-d4, to ensure high accuracy and precision. The protocol is designed for researchers, scientists, and drug development professionals requiring reliable quantification of this biologically active isoflavone. The simple sample preparation, rapid chromatographic separation, and highly selective mass spectrometric detection make this method suitable for high-throughput analysis in pharmacokinetic, metabolic, and clinical studies.
Introduction
Genistein, a prominent isoflavone found in soy and other legumes, has garnered significant scientific interest due to its potential health benefits, including roles in the prevention and treatment of chronic diseases.[1] Accurate and precise quantification of genistein in biological samples is crucial for understanding its bioavailability, metabolism, and pharmacokinetics. LC-MS/MS has become the gold standard for this purpose due to its high sensitivity and selectivity.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.[4][5][6] This application note provides a detailed protocol for the development and application of an LC-MS/MS method for genistein quantification.
Experimental
Materials and Reagents
-
Genistein (≥98% purity)
-
This compound (≥99% deuterated forms)[4]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard and Sample Preparation
2.3.1. Standard Stock Solutions
Prepare stock solutions of genistein and this compound in methanol at a concentration of 1 mg/mL. Store these stock solutions at -20°C.
2.3.2. Working Standard Solutions
Prepare working standard solutions by serially diluting the stock solutions with 50% methanol. These will be used to create calibration curves and quality control samples.
2.3.3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected genistein levels).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
2.4.1. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 90-10% B
-
4.0-5.0 min: 10% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
2.4.2. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[2][7]
-
Multiple Reaction Monitoring (MRM) Transitions: The quantification was performed using MRM.[1]
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| Genistein | 269.0 | 133.0 | 150 | -35 |
| This compound | 273.0 | 135.0 | 150 | -35 |
Note: Collision energy and other compound-dependent parameters should be optimized for the specific instrument used.
Results and Discussion
Method Validation
The method should be validated according to regulatory guidelines, assessing parameters such as linearity, sensitivity (limit of detection and quantification), precision, accuracy, recovery, and matrix effect.[8]
Table 1: Quantitative Data Summary (Example)
| Parameter | Genistein |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL[7] |
| Limit of Quantification (LOQ) | 2 ng/mL[7] |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow and the principle of internal standard usage.
Caption: LC-MS/MS Experimental Workflow for Genistein Quantification.
Caption: Principle of Internal Standard Use in LC-MS/MS Quantification.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of genistein in biological matrices. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. This method is a valuable tool for researchers in the fields of pharmacology, toxicology, and nutrition to further investigate the biological roles of genistein.
References
- 1. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a HPLC-MS/MS method the determination of genistein and equol in serum, urine and follicular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. On-line sample preparation using restricted-access media in the analysis of the soy isoflavones, genistein and daidzein, in rat serum using liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. neeligenetics.com [neeligenetics.com]
Application Note and Protocol: Quantitative Analysis of Genistein in Plasma using Genistein-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genistein, a prominent isoflavone found in soy products, is the subject of extensive research due to its potential health benefits, including roles in preventing hormone-dependent cancers, cardiovascular disease, and osteoporosis.[1] Accurate quantification of genistein in plasma is crucial for pharmacokinetic, metabolic, and clinical studies. The use of a stable isotope-labeled internal standard, such as Genistein-d4, is the gold standard for bioanalytical methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound shares near-identical physicochemical properties with genistein, ensuring similar behavior during sample preparation and chromatographic separation. This co-elution allows for the correction of variability in extraction efficiency and matrix effects, leading to highly accurate and precise quantification.
This document provides a detailed protocol for the extraction and quantification of genistein in plasma samples using this compound as an internal standard with LC-MS/MS.
Materials and Reagents
-
Analytes and Internal Standard:
-
Genistein (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
β-glucuronidase/sulfatase from Helix pomatia
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
-
Consumables:
-
Microcentrifuge tubes (1.5 mL)
-
Pipette tips
-
Autosampler vials with inserts
-
Syringe filters (0.22 µm)
-
Experimental Protocols
Stock and Working Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of genistein and this compound in methanol.
-
Working Standard Solutions: Serially dilute the genistein stock solution with methanol:water (1:1, v/v) to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Plasma Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[2][3][4]
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[2][5]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 water:methanol with 0.1% formic acid).[2]
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Enzymatic Hydrolysis (for total genistein quantification)
In plasma, genistein is often present as glucuronide and sulfate conjugates.[6][7] To measure the total genistein concentration, an enzymatic hydrolysis step is required.
-
To 100 µL of plasma, add the this compound internal standard.
-
Add 50 µL of β-glucuronidase/sulfatase solution in 0.1 M sodium acetate buffer (pH 5.0).[8]
-
Incubate the mixture at 37°C for 12 hours.[8]
-
Proceed with the protein precipitation method as described in section 3.2.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate. |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Tandem Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Genistein: 269 -> 133[1][9][10] This compound: 273 -> 133 |
| Ion Spray Voltage | -4500 V |
| Temperature | 500°C |
| Collision Gas | Nitrogen |
Data Presentation and Analysis
Calibration Curve and Linearity
A calibration curve is constructed by plotting the peak area ratio of genistein to this compound against the concentration of the genistein standards. The linearity of the method should be assessed over the expected concentration range in the samples.
| Analyte | Linear Range | Correlation Coefficient (r²) |
| Genistein | 1 - 1000 ng/mL | > 0.995[11] |
Method Validation Parameters
The following table summarizes typical validation parameters for a bioanalytical method for genistein in plasma.
| Parameter | Acceptance Criteria | Typical Performance |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | ~1 ng/mL[10] |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) < 15% | < 10%[6][7] |
| Accuracy (Intra- and Inter-day) | Within 85-115% of nominal concentration | 90-110%[1] |
| Recovery | Consistent and reproducible | > 85%[6][7] |
Visualizations
Caption: Experimental workflow for the quantification of genistein in plasma.
Caption: Role of an internal standard in quantitative analysis.
References
- 1. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 9. researchgate.net [researchgate.net]
- 10. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of Genistein using Genistein-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation and subsequent analysis of Genistein in various biological matrices. The use of Genistein-d4 as an internal standard is incorporated to ensure accuracy and precision in quantification.
Introduction
Genistein, a prominent isoflavone found in soy products, is a subject of extensive research due to its potential health benefits, including its role in the prevention and treatment of chronic diseases.[1] Accurate quantification of Genistein in biological samples is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification, as it effectively corrects for matrix effects and variations in sample processing.[2]
This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the performance characteristics of the described methods for the quantification of Genistein.
Table 1: Performance of Protein Precipitation Method
| Biological Matrix | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Reference |
| Plasma/Serum | ~85-95 | ~1.0 | ~4.0 | 4.0 - 1000 | [2][3] |
Table 2: Performance of Liquid-Liquid Extraction Method
| Biological Matrix | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Reference |
| Urine | >90 | ~1.0 | ~2.0 | 2.0 - 1000 | [4] |
| Plasma | ~85 | ~1.7 (as nM) | ~5.1 (as nM) | 1.0 - 5000 | [2][5] |
Table 3: Performance of Solid-Phase Extraction Method
| Biological Matrix | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Reference |
| Serum/Urine | >90 | ~1.0 | 7.8 | 7.8 - 1000 | [6] |
| Urine | 95.2 - 107.1 | 1.68-2.74 (as µg/L) | 5.09-8.3 (as µg/L) | 5 - 10000 (as µg/L) | [7] |
Experimental Protocols
Protein Precipitation (PPT) for Plasma/Serum Samples
This method is rapid and suitable for high-throughput analysis. It involves the addition of an organic solvent to precipitate proteins, which are then removed by centrifugation.[8]
Materials:
-
Plasma or Serum Sample
-
This compound Internal Standard (IS) solution (in methanol)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Protocol:
-
Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound IS solution (concentration to be optimized based on expected Genistein levels).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant is ready for LC-MS/MS analysis. If necessary, it can be evaporated to dryness and reconstituted in the mobile phase.
Liquid-Liquid Extraction (LLE) for Urine Samples
LLE is a classic technique for separating compounds based on their differential solubilities in two immiscible liquids. This protocol is optimized for the extraction of Genistein from urine.
Materials:
-
Urine Sample
-
This compound Internal Standard (IS) solution (in methanol)
-
β-glucuronidase/sulfatase enzyme solution (from Helix pomatia)[4]
-
Phosphate buffer (pH 6.8)
-
Ethyl acetate
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Pipette 200 µL of urine into a 2.0 mL microcentrifuge tube.
-
Add 10 µL of this compound IS solution.
-
Add 200 µL of phosphate buffer (pH 6.8).
-
Add 80 µL of β-glucuronidase/sulfatase enzyme solution.
-
Vortex and incubate at 37°C for 2 hours to hydrolyze Genistein conjugates.[4]
-
After incubation, add 1 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the organic and aqueous phases.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 6-9) with another 1 mL of ethyl acetate and combine the organic layers.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) for Serum Samples
SPE provides a more selective sample cleanup compared to PPT and LLE, resulting in cleaner extracts and reduced matrix effects.[6]
Materials:
-
Serum Sample
-
This compound Internal Standard (IS) solution (in methanol)
-
SPE Cartridges (e.g., C18, 100 mg)
-
Methanol (for conditioning and elution)
-
Deionized water (for equilibration)
-
SPE vacuum manifold
-
Nitrogen evaporator
Protocol:
-
Sample Pre-treatment:
-
Pipette 200 µL of serum into a clean tube.
-
Add 10 µL of this compound IS solution.
-
Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Pass 1 mL of methanol through each cartridge.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of deionized water through each cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated serum sample onto the conditioned and equilibrated cartridge.
-
Apply a gentle vacuum to slowly pass the sample through the sorbent.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Visualizations
Signaling Pathways of Genistein
Genistein exerts its biological effects through multiple signaling pathways. As a phytoestrogen, it can bind to estrogen receptors (ERα and ERβ), modulating gene expression.[9][10] Furthermore, it is a well-known inhibitor of protein tyrosine kinases (PTKs), interfering with growth factor signaling cascades such as the EGFR and PI3K/AKT pathways.[11][12]
Caption: Genistein's dual action on estrogen receptor and tyrosine kinase pathways.
Experimental Workflow: Sample Preparation to Analysis
The general workflow for the analysis of Genistein in biological samples involves sample collection, the addition of the internal standard, extraction and cleanup, and finally, instrumental analysis.
Caption: General workflow from sample preparation to quantitative analysis.
Logical Relationship: Internal Standard Method
The use of an internal standard is fundamental for accurate quantification. This compound, being chemically identical to Genistein but with a different mass, co-elutes chromatographically but is distinguished by the mass spectrometer. The ratio of the analyte peak area to the internal standard peak area is used for quantification, correcting for any sample loss during preparation and instrumental variability.
Caption: The principle of the internal standard method for accurate quantification.
References
- 1. Design and Optimization of a Novel Method for Extraction of Genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 4. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a HPLC-MS/MS method the determination of genistein and equol in serum, urine and follicular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Packed-nanofiber solid phase extraction for daidzein, genistein, glycitein in human urine and their simultaneous detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Genistein inhibits both estrogen and growth factor-stimulated proliferation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Estrogen receptor modulators genistein, daidzein and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of Genistein-d4 in Cell Culture and Tissue Homogenate Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genistein, a prominent isoflavone found in soy products, is a subject of extensive research due to its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antioxidant properties. Accurate quantification of genistein in biological matrices is crucial for understanding its pharmacokinetics, mechanism of action, and efficacy in preclinical and clinical studies. Genistein-d4, a deuterated analog of genistein, serves as an ideal internal standard for mass spectrometry-based quantification methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its near-identical chemical and physical properties to genistein ensure that it co-elutes during chromatography and experiences similar ionization efficiency, allowing for the correction of analyte loss during sample preparation and variations in instrument response. This document provides detailed application notes and protocols for the use of this compound in the analysis of genistein in cell culture and tissue homogenate samples.
Key Applications
-
Internal Standard in LC-MS/MS: this compound is primarily used as an internal standard for the accurate and precise quantification of genistein in various biological samples.
-
Pharmacokinetic Studies: Its use is critical in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of genistein.
-
Cell Culture Experiments: To quantify the uptake and metabolism of genistein by cells in vitro.
-
Tissue Analysis: To measure the distribution and concentration of genistein in various tissues in vivo.
Quantitative Data Summary
The following tables summarize typical quantitative data from LC-MS/MS methods for the quantification of genistein using a deuterated internal standard like this compound.
Table 1: LC-MS/MS Method Parameters for Genistein Quantification
| Parameter | Typical Value/Range | Reference(s) |
| Linearity Range | 0.5 - 1000 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 2 - 4 ng/mL | |
| Inter-assay Precision (RSD) | 3.3% - 6.7% | |
| Intra-assay Precision (RSD) | 4.5% - 4.6% | |
| Extraction Efficiency | ~85% | |
| Limit of Detection (LOD) | 0.5 - 1 ng/mL |
Table 2: Pharmacokinetic Parameters of Genistein in Humans (Oral Administration)
| Parameter | Value | Reference(s) |
| Time to Peak Concentration (Tmax) | 5.3 - 5.9 hours | |
| Maximum Concentration (Cmax) | 456.8 - 498.5 ng/mL | |
| Elimination Half-life (t1/2) | 8.2 - 10.8 hours | |
| Area Under the Curve (AUC(0-24h)) | 5923.3 h·ng/mL |
Experimental Protocols
Protocol 1: Quantification of Genistein in Cell Culture Lysates
This protocol outlines the steps for treating cells with genistein, preparing cell lysates, and quantifying intracellular genistein concentrations using this compound as an internal standard.
Materials:
-
Cell culture medium and supplements
-
Genistein stock solution (in DMSO)
-
This compound internal standard stock solution (in methanol)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
Acetonitrile, ice-cold
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of genistein (e.g., 1-100 µM) for the desired time period. Include a vehicle control (DMSO).
-
-
Cell Harvesting and Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to the cells and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the cell lysate at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Spike the supernatant with a known concentration of this compound internal standard working solution.
-
Add three volumes of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute and incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate genistein and this compound using a C18 column with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in negative ion mode.
-
Protocol 2: Quantification of Genistein in Tissue Homogenates
This protocol describes the procedure for homogenizing tissue samples and extracting genistein for quantification using this compound.
Materials:
-
Tissue sample (snap-frozen in liquid nitrogen)
-
This compound internal standard stock solution (in methanol)
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Acetonitrile, ice-cold
-
Homogenizer (e.g., bead beater, rotor-stator homogenizer)
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Tissue Homogenization:
-
Weigh the frozen tissue sample.
-
Add a specific volume of ice-cold homogenization buffer (e.g., 1:5 w/v).
-
Add a known amount of this compound internal standard to the buffer.
-
Homogenize the tissue on ice until no visible tissue fragments remain.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the homogenate to a microcentrifuge tube.
-
Add three volumes of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute and incubate at -20°C for at least 2 hours.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Follow the same LC-MS/MS analysis procedure as described in Protocol 1.
-
Visualizations
Signaling Pathways Modulated by Genistein
Genistein has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Genistein's inhibitory effects on key signaling pathways.
Experimental Workflow for Genistein Quantification
The following diagram illustrates the general workflow for the quantification of genistein in biological samples using this compound.
Caption: Workflow for genistein analysis using this compound.
Genistein's Impact on the PI3K/AKT/mTOR Pathway
Genistein is a known inhibitor of the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth and survival.
Caption: Genistein inhibits the PI3K/AKT/mTOR signaling pathway.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of genistein in cell culture and tissue homogenate samples. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the field of drug development and molecular biology. The use of a stable isotope-labeled internal standard like this compound is crucial for obtaining high-quality data in preclinical and clinical research, ultimately leading to a better understanding of the therapeutic potential of genistein.
Application Notes and Protocols: A Step-by-Step Guide for Creating a Calibration Curve with Genistein-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for creating a calibration curve for Genistein-d4 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for analytical chemists, biochemists, and pharmacologists involved in quantitative analysis where this compound is used as an internal standard or as the primary analyte of interest.
Introduction
This compound is a deuterated form of genistein, a naturally occurring isoflavone found in soybeans and other legumes. Due to its structural similarity to genistein, this compound is an ideal internal standard for the accurate quantification of genistein in various biological matrices. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the precision and accuracy of the analytical method.
A calibration curve is a fundamental tool in analytical chemistry that establishes the relationship between the concentration of an analyte and the response of an analytical instrument. By preparing a series of standards with known concentrations of this compound and measuring their corresponding instrument responses, a linear regression model can be generated. This model is then used to determine the concentration of this compound in unknown samples.
This application note will detail the necessary materials, step-by-step procedures for preparing standards, LC-MS/MS instrument parameters, and data analysis required to construct a reliable calibration curve for this compound.
Materials and Reagents
-
This compound (≥98% purity)
-
Methanol (LC-MS grade)
-
Dimethyl sulfoxide (DMSO, LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and sterile, filtered pipette tips
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., Triple Quadrupole)
Experimental Protocols
Preparation of Stock Solutions
A concentrated primary stock solution of this compound is prepared, from which a working stock solution is then diluted.
Protocol 3.1.1: Primary Stock Solution (1 mg/mL)
-
Accurately weigh 1 mg of this compound powder using an analytical balance.
-
Transfer the powder to a 1.5 mL microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex thoroughly for at least 1 minute until the this compound is completely dissolved.
-
Store the primary stock solution at -20°C in a tightly sealed, light-protecting tube.
Protocol 3.1.2: Working Stock Solution (10 µg/mL)
-
Allow the primary stock solution to thaw completely at room temperature.
-
Pipette 10 µL of the 1 mg/mL primary stock solution into a clean 1.5 mL microcentrifuge tube.
-
Add 990 µL of 50% methanol in ultrapure water to the tube.
-
Vortex thoroughly to ensure complete mixing.
-
This working stock solution is used to prepare the calibration standards. Store at -20°C when not in use.
Preparation of Calibration Standards
A series of calibration standards are prepared by serially diluting the working stock solution. The following protocol describes the preparation of a seven-point calibration curve.
Protocol 3.2.1: Serial Dilutions for Calibration Curve
-
Label seven clean 1.5 mL microcentrifuge tubes with the final concentrations: 1 ng/mL, 5 ng/mL, 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL, and 1000 ng/mL.
-
Prepare the highest concentration standard (1000 ng/mL) by adding 100 µL of the 10 µg/mL working stock solution to a labeled tube and adding 900 µL of 50% methanol. Vortex to mix.
-
Use serial dilution to prepare the remaining standards as outlined in the table below. For each step, take the specified volume from the higher concentration standard and dilute it with the specified volume of 50% methanol.
| Target Concentration (ng/mL) | Volume of Higher Concentration Standard (µL) | Concentration of Higher Standard (ng/mL) | Volume of 50% Methanol (µL) | Final Volume (µL) |
| 1000 | 100 (from Working Stock) | 10,000 | 900 | 1000 |
| 500 | 500 | 1000 | 500 | 1000 |
| 100 | 100 | 500 | 400 | 500 |
| 50 | 500 | 100 | 500 | 1000 |
| 10 | 100 | 50 | 400 | 500 |
| 5 | 500 | 10 | 500 | 1000 |
| 1 | 100 | 5 | 400 | 500 |
-
Vortex each standard thoroughly after dilution. These standards are now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting parameters for the analysis of this compound. Method optimization may be required for your specific instrument and application.
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Multiple Reaction Monitoring (MRM) Transition | m/z 273.1 → m/z 217.1 |
| Collision Energy | Optimized for the specific instrument (typically 20-30 eV) |
| Dwell Time | 100 ms |
Data Presentation and Analysis
The data obtained from the LC-MS/MS analysis of the calibration standards is used to construct the calibration curve. The peak area of the this compound MRM transition is plotted against the corresponding concentration.
Table 2: Example Calibration Curve Data for this compound
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 78,956 |
| 10 | 155,873 |
| 50 | 798,451 |
| 100 | 1,602,345 |
| 500 | 8,150,987 |
| 1000 | 16,234,567 |
Generating the Calibration Curve
-
Plot the Peak Area (y-axis) against the Concentration (x-axis).
-
Perform a linear regression analysis on the data points.
-
The resulting equation of the line will be in the form y = mx + c, where:
-
y is the peak area
-
m is the slope of the line
-
x is the concentration
-
c is the y-intercept
-
-
The goodness of fit of the linear regression is evaluated by the coefficient of determination (R²). A value of R² ≥ 0.99 is generally considered acceptable for bioanalytical methods.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for creating a this compound calibration curve.
Signaling Pathway (Illustrative Example)
While this compound itself is primarily used as an analytical standard, its non-deuterated counterpart, genistein, is known to interact with various signaling pathways. The following diagram provides a simplified, illustrative example of a signaling pathway that could be studied using genistein, with this compound serving as the internal standard for its quantification.
Conclusion
This application note provides a comprehensive and detailed protocol for the creation of a calibration curve for this compound using LC-MS/MS. By following these step-by-step instructions, researchers, scientists, and drug development professionals can accurately and reliably quantify this compound in their samples. The provided experimental parameters and data analysis guidelines serve as a robust starting point for method development and validation. The successful implementation of this protocol will ensure high-quality quantitative data for a wide range of research and development applications.
Application Notes and Protocols for Optimal Detection of Genistein-d4 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimal detection of Genistein-d4 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated internal standard crucial for the accurate quantification of genistein, a soy-derived isoflavone with significant interest in various research fields, including pharmacology and nutrition.
Introduction
Genistein (4',5,7-trihydroxyisoflavone) is a naturally occurring phytoestrogen found in soybeans and other legumes. It is known for its potential health benefits, but also for its possible adverse estrogenic effects. Accurate quantification of genistein in biological matrices is essential for pharmacokinetic, metabolic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of quantitative results.
These notes provide optimized starting parameters for LC-MS/MS analysis and a comprehensive protocol for sample preparation and data acquisition for this compound.
Mass Spectrometry Parameters
The optimal detection of this compound is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode.[1] The negative ion mode is preferred for phenolic compounds like genistein due to the ease of deprotonation.
The precursor ion for this compound corresponds to its deprotonated molecule, [M-H]⁻. Given the molecular weight of genistein (approximately 270.24 g/mol ), the monoisotopic mass of this compound is approximately 274.26 g/mol . Therefore, the precursor ion to be monitored is m/z 273.1.
The fragmentation of genistein and its deuterated analog primarily occurs at the C-ring, involving retro-Diels-Alder fragmentation and losses of small neutral molecules like carbon monoxide (CO). Based on published fragmentation patterns of genistein and deuterated flavonoids, two prominent product ions are selected for the MRM transitions.[2]
Table 1: Optimized Mass Spectrometry Parameters for this compound
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) | m/z 273.1 |
| Product Ion (Q3) - Quantifier | m/z 135.1 |
| Product Ion (Q3) - Qualifier | m/z 217.1 |
| Dwell Time | 150 ms |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 550 °C |
| Nebulizer Gas (GS1) | 45 psi |
| Heater Gas (GS2) | 45 psi |
| Curtain Gas | 25 psi |
| Collision Gas (CAD) | Medium |
Table 2: Compound-Specific MRM Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) | Collision Cell Exit Potential (CXP) (V) |
| This compound (Quantifier) | 273.1 | 135.1 | -85 | -45 | -10 |
| This compound (Qualifier) | 273.1 | 217.1 | -85 | -30 | -10 |
| Genistein (for reference) | 269.0 | 133.0 | -90 | -48 | -11 |
Note: The Declustering Potential (DP) and Collision Energy (CE) values are starting points and should be optimized for the specific instrument being used. A process for optimizing the collision energy is detailed in the experimental protocols.
Liquid Chromatography Parameters
A robust and reproducible chromatographic separation is critical for resolving this compound from potential interferences in the matrix. Reversed-phase chromatography using a C18 column is the most common approach.
Table 3: Recommended Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| HPLC System | UPLC or HPLC system capable of binary gradient elution |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.
-
Spiking Solutions: Prepare a series of working solutions by serially diluting the working stock solution with 50% methanol in water to create calibration standards and quality control samples.
Sample Preparation from Biological Matrices (e.g., Plasma, Urine)
This protocol outlines a generic solid-phase extraction (SPE) method, which provides excellent sample cleanup.[1]
-
Sample Pre-treatment: To 100 µL of plasma or urine, add 10 µL of the this compound internal standard working solution and 200 µL of 0.1 M acetate buffer (pH 5.0). For conjugated genistein analysis, enzymatic hydrolysis with β-glucuronidase/sulfatase can be performed at this stage.
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Mass Spectrometer Optimization Protocol
To achieve the highest sensitivity, the collision energy (CE) for each MRM transition should be optimized on the specific instrument.
-
Infusion: Prepare a 100 ng/mL solution of this compound in the initial mobile phase. Infuse this solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Precursor Ion Optimization: In Q1 scan mode, optimize the declustering potential (DP) to maximize the signal for the precursor ion (m/z 273.1).
-
Product Ion Scan: With the optimized DP, acquire a product ion spectrum by fragmenting the precursor ion (m/z 273.1) at a moderate collision energy (e.g., -35 eV). Identify the most abundant and specific product ions. The expected product ions are m/z 135.1 and m/z 217.1.
-
Collision Energy Optimization: Set up an MRM method for the selected transitions (273.1 -> 135.1 and 273.1 -> 217.1). In the instrument control software, create a CE optimization experiment. This will involve ramping the collision energy across a range (e.g., -10 to -60 eV in 2 eV increments) and monitoring the intensity of the product ion. The CE that produces the maximum intensity for each transition is the optimal value.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample receipt to data analysis for the quantification of genistein using this compound as an internal standard.
References
Application Note: High-Throughput Analysis of Genistein and Its Metabolites Using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetics, drug metabolism, and clinical trials.
Introduction Genistein is a prominent isoflavone found in soy products, recognized for a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Upon oral administration, genistein undergoes extensive first-pass metabolism in the intestine and liver, primarily forming glucuronide and sulfate conjugates.[3][4][5] The major phase II metabolites identified in circulation are genistein-7-O-glucuronide (G-7-G), genistein-4'-O-glucuronide (G-4'-G), genistein-4'-O-sulfate (G-4'-S), and genistein-7-O-sulfate (G-7-S).[4]
Accurate quantification of genistein and its metabolites in biological matrices is critical for understanding its bioavailability, pharmacokinetic profile, and physiological effects. The complexity of biological samples necessitates a robust and sensitive analytical method. Stable isotope dilution analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications. Genistein-d4, a deuterated form of genistein, serves as an ideal internal standard (IS) for this purpose.[1][6] It shares near-identical physicochemical properties with the unlabeled analyte, ensuring similar behavior during sample extraction and ionization, thereby correcting for matrix effects and variations in instrument response.
This application note provides a detailed protocol for the simultaneous quantification of genistein and its primary metabolites in biological fluids using this compound as an internal standard with UPLC-MS/MS.
Principle of the Method
This method employs a stable isotope dilution technique coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). A known concentration of this compound is spiked into all samples, calibrators, and quality controls at the beginning of the sample preparation process. Following extraction, the analytes are separated chromatographically and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the endogenous analyte to the peak area of the stable isotope-labeled internal standard is used for quantification. This approach minimizes analytical variability, leading to high accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Genistein (≥98% purity)
-
This compound (≥99% deuterated forms)[1]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
β-Glucuronidase/Arylsulfatase enzyme mixture (from Helix pomatia)
-
Phosphate Buffer (pH 6.8)
-
Biological matrix (e.g., human/mouse plasma, urine)
Preparation of Standard and Stock Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of genistein and this compound by dissolving the accurately weighed compounds in methanol. Store at -20°C.
-
Working Standard Solutions: Create a series of working standard solutions for the calibration curve by serially diluting the genistein primary stock with 50% methanol.
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with 50% methanol to achieve a final concentration appropriate for spiking into samples (e.g., 100 ng/mL).
Sample Preparation Protocol (from Plasma/Blood)
This protocol is adapted for a 20-50 µL sample volume.[4][6]
-
Aliquoting: Pipette 20 µL of the biological sample (plasma, serum, calibrator, or QC) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound IS working solution to each tube and vortex briefly.
-
Protein Precipitation: Add 100 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex & Centrifuge: Vortex the mixture vigorously for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Inject 5-10 µL of the reconstituted sample into the UPLC-MS/MS system.
Protocol for Total Genistein (Including Conjugates)
To quantify the total amount of genistein (aglycone + conjugates), an enzymatic hydrolysis step is required to cleave the glucuronide and sulfate moieties.
-
Aliquoting and IS Spiking: Follow steps 1 and 2 from the protocol above.
-
Enzymatic Hydrolysis: Add 200 µL of phosphate buffer (pH 6.8) and 20 µL of β-glucuronidase/arylsulfatase enzyme mixture to the sample.[7]
-
Incubation: Vortex the mixture and incubate at 37°C for 2-4 hours (optimization may be required).[7]
-
Extraction: After incubation, proceed with a liquid-liquid or solid-phase extraction. For liquid-liquid extraction, add 500 µL of ethyl acetate, vortex for 5 minutes, and centrifuge.
-
Evaporation and Reconstitution: Transfer the organic layer to a new tube and follow steps 6-8 from the protocol above.
Instrumentation and Analytical Conditions
The following conditions are based on established methods for genistein metabolite analysis and can be adapted for various UPLC-MS/MS systems.[4]
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from 5% to 95% B over 3 minutes, hold for 0.5 minutes, and re-equilibrate for 1 minute. Total run time is typically under 5 minutes.
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
Key MS Parameters:
-
Ionspray Voltage: -4.5 kV
-
Source Temperature: 600-700°C
-
Curtain Gas: 10 psi
-
Collision Gas: High
-
Data Presentation
Quantitative data should be clearly structured for easy interpretation. The tables below summarize key mass spectrometry parameters and typical method performance characteristics.
Table 1: UPLC-MS/MS MRM Parameters for Genistein and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| Genistein | 269.0 | 133.0 | 100 | -35 |
| This compound (IS) | 273.0 | 133.0 | 100 | -35 |
| Genistein Glucuronides (G-7-G & G-4'-G) | 445.0 | 269.0 | 100 | -25 |
| Genistein Sulfates (G-7-S & G-4'-S) | 349.0 | 269.0 | 100 | -30 |
Note: MRM transitions are based on data from reference[4]. The transition for this compound is predicted based on its structure; optimal parameters should be determined empirically.
Table 2: Representative Method Validation Parameters
| Analyte | Linear Range (nM) | LLOQ (nM) | Intra-day Precision (%RSD) | Accuracy (%) |
|---|---|---|---|---|
| Genistein | 19.5 – 10,000 | 4.88 | < 15% | 85 – 115% |
| Genistein-7-O-glucuronide (G-7-G) | 12.5 – 3,200 | 6.25 | < 15% | 85 – 115% |
| Genistein-4'-O-glucuronide (G-4'-G) | 20 – 1,280 | 5.00 | < 15% | 85 – 115% |
| Genistein-4'-O-sulfate (G-4'-S) | 1.95 – 2,000 | 0.98 | < 15% | 85 – 115% |
| Genistein-7-O-sulfate (G-7-S) | 1.56 – 3,200 | 0.78 | < 15% | 85 – 115% |
Data derived from a validated UPLC-MS/MS method for mouse blood samples.[4]
Visualizations
Diagrams help clarify complex workflows and biological pathways.
Caption: Phase II metabolism of genistein via glucuronidation and sulfation.
Caption: General workflow for sample analysis using this compound.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of genistein and its metabolites in complex biological matrices. The UPLC-MS/MS method detailed in this note is rapid, sensitive, and robust, making it highly suitable for high-throughput applications in pharmacokinetic studies, clinical trials, and nutritional research. By correcting for sample loss and matrix-induced ionization variability, this stable isotope dilution method ensures the generation of reliable data essential for advancing drug development and understanding the biological impact of genistein.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening Assays Incorporating Genistein-d4 for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of biological targets. Genistein, a naturally occurring isoflavone, is a well-documented inhibitor of multiple tyrosine kinases and a modulator of estrogen receptors, making it a valuable lead compound in cancer and metabolic disease research. While genistein itself is the bioactive molecule, its deuterated analog, Genistein-d4, plays a critical, albeit different, role in the HTS workflow.
This compound is primarily utilized as an internal standard for the highly accurate and precise quantification of genistein and its analogs using mass spectrometry.[1] This application is crucial during the hit confirmation and lead optimization stages that follow a primary HTS campaign. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative LC-MS/MS analysis. It effectively corrects for variability in sample preparation, matrix effects, and instrument response, ensuring reliable data for crucial decision-making in the drug development pipeline.
This document provides a detailed protocol for a representative HTS assay targeting the Epidermal Growth Factor Receptor (EGFR), a known target of genistein. It further outlines the subsequent quantitative analysis where this compound is indispensable.
Quantitative Data Summary
The following table summarizes the inhibitory activity of genistein against various kinases, providing a reference for expected potency.
| Target Kinase | IC50 (µg/mL) |
| EGFR | 6 |
| pp50v-Src | 7-8 |
| pp110gag-fes | 6.5 |
Data sourced from Cayman Chemical product information.[1]
Signaling Pathway: EGFR Inhibition by Genistein
The diagram below illustrates the signaling pathway of the Epidermal Growth Factor Receptor (EGFR) and the inhibitory action of genistein. Genistein exerts its effect by blocking the tyrosine kinase activity of EGFR, thereby inhibiting downstream signaling cascades that promote cell proliferation and survival.
Caption: EGFR signaling pathway and point of inhibition by Genistein.
Experimental Protocols
Part 1: Primary High-Throughput Screening (HTS) Assay - EGFR Kinase Activity
This protocol describes a biochemical, fluorescence-based assay to screen for inhibitors of EGFR kinase activity.
Principle: The assay measures the phosphorylation of a synthetic peptide substrate by the EGFR kinase domain. The detection is based on a shift in fluorescence polarization (FP) upon the binding of a phosphospecific antibody to the phosphorylated peptide. Inhibition of EGFR by a test compound results in a low FP signal.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly-Glu-Tyr (4:1) peptide substrate
-
ATP (Adenosine triphosphate)
-
Fluorescein-labeled anti-phosphotyrosine antibody
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
Genistein (as a positive control)
-
384-well, low-volume, black assay plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Plating: Dispense 50 nL of test compounds and control compounds (Genistein) into the wells of a 384-well assay plate using an acoustic liquid handler. Include wells with DMSO only for negative controls (maximum signal).
-
Enzyme Addition: Add 5 µL of EGFR kinase solution (prepared in assay buffer) to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 5 µL of a solution containing the peptide substrate and ATP (prepared in assay buffer) to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C.
-
Reaction Termination & Detection: Add 10 µL of the detection solution containing the fluorescein-labeled anti-phosphotyrosine antibody (prepared in a buffer with EDTA to stop the reaction).
-
Detection Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader.
Part 2: Hit Confirmation and Quantitative Analysis using LC-MS/MS with this compound
This protocol is for the accurate quantification of identified "hits" (e.g., genistein or its analogs) from the primary screen to confirm their activity and determine their concentration-response relationship.
Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the quantification of small molecules. This compound is added to the samples at a known concentration. Since it is chemically identical to genistein, it co-elutes and experiences the same extraction efficiency and matrix effects. However, due to its different mass, it can be distinguished by the mass spectrometer. The ratio of the analyte (genistein) peak area to the internal standard (this compound) peak area is used for accurate quantification.
Materials:
-
Confirmed hit compounds (e.g., Genistein)
-
This compound (as internal standard)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 reversed-phase LC column
-
96-well deep-well plates for sample preparation
Protocol:
-
Sample Preparation (from a cell-based secondary assay):
-
Culture cells in a 96-well plate and treat with a dilution series of the hit compound (e.g., Genistein).
-
After incubation, lyse the cells and collect the lysate.
-
-
Protein Precipitation:
-
To 50 µL of cell lysate, add 150 µL of cold acetonitrile containing a fixed concentration of this compound (e.g., 100 ng/mL).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
-
Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the supernatant onto the LC-MS/MS system.
-
Chromatography: Use a gradient elution with mobile phases A (Water with 0.1% formic acid) and B (Acetonitrile with 0.1% formic acid) to separate the analyte from matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Set a specific MRM transition for Genistein (e.g., m/z 271 -> 153).
-
Set a specific MRM transition for this compound (e.g., m/z 275 -> 157).
-
-
-
Data Analysis:
-
Integrate the peak areas for both the Genistein and this compound MRM transitions.
-
Calculate the peak area ratio (Genistein / this compound).
-
Quantify the concentration of Genistein in the samples by comparing the peak area ratios to a standard curve prepared with known concentrations of Genistein and the same fixed concentration of this compound.
-
HTS Workflow Visualization
The following diagram outlines the overall workflow from primary screening to quantitative hit confirmation, highlighting the integral role of this compound.
Caption: High-throughput screening workflow incorporating this compound.
By integrating robust primary screening assays with precise LC-MS/MS-based quantitative analysis using deuterated internal standards like this compound, researchers can confidently identify and characterize novel drug candidates, accelerating the journey from initial hit to validated lead.
References
Application Note: Protocol for Liquid-Liquid Extraction of Total Genistein and Genistein-d4 from Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust liquid-liquid extraction (LLE) protocol for the quantitative analysis of total genistein and its deuterated internal standard (Genistein-d4) from human plasma. Due to extensive in vivo conjugation, an enzymatic hydrolysis step is employed to cleave glucuronide and sulfate moieties, allowing for the measurement of total genistein. The subsequent LLE procedure effectively isolates the analytes from plasma matrix components, ensuring high recovery and minimal interference for downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic, bioavailability, and clinical studies involving genistein.
Materials and Reagents
-
Biological Matrix: Human plasma (collected in K2-EDTA tubes)
-
Analytes: Genistein, this compound (Internal Standard, IS)
-
Enzymes: β-glucuronidase/sulfatase from Helix pomatia (Type H2, ~10,000 U/mL β-glucuronidase)[1]
-
Buffers: 0.1 M Sodium acetate buffer (pH 5.0)[1]
-
Extraction Solvents: Ethyl acetate (HPLC grade)[2][3], Cyclohexane (HPLC grade)[1]
-
Reconstitution Solvent: Methanol:Water (1:1, v/v, LC-MS grade)[1]
-
Reagents: Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Water (LC-MS grade)
-
Equipment: Microcentrifuge tubes (1.5 mL), vortex mixer, centrifuge, nitrogen evaporator, analytical balance, pH meter, LC-MS/MS system.
Experimental Workflow
The overall workflow consists of enzymatic deconjugation, internal standard spiking, liquid-liquid extraction, solvent evaporation, and reconstitution for LC-MS/MS analysis.
References
Troubleshooting & Optimization
Troubleshooting poor signal intensity of Genistein-d4 in LC-MS
Welcome to the technical support center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the analysis of Genistein-d4 by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: I am observing no signal or an extremely weak signal for my this compound internal standard. What are the first steps I should take?
A1: A complete or near-complete loss of signal often points to a singular, critical failure in the system. A systematic check is the most effective approach to identify the root cause.
-
Verify Standard Preparation: Prepare a fresh dilution of your this compound standard from the stock concentrate. An error in dilution or degradation of the working standard is a common cause of signal loss. Genistein can be unstable at high temperatures and elevated pH.[1][2][3]
-
Isolate the System (LC vs. MS): Perform a direct infusion of your freshly prepared standard into the mass spectrometer using a syringe pump. This bypasses the LC system entirely.[4]
-
If a stable and strong signal is observed during infusion, the problem likely lies within the LC system (e.g., pump failure, injection issue, blockage).
-
If the signal remains absent or weak, the issue is likely with the mass spectrometer settings, the ion source, or the standard itself.
-
-
Inspect the Ion Source: Visually inspect the electrospray ionization (ESI) source. Ensure there is a consistent and fine spray at the capillary tip.[4] An unstable or absent spray can be caused by a clog in the sample needle, incorrect positioning, or improper gas flow settings.[5][6]
Q2: My this compound signal is present but is significantly lower than expected. What are the potential causes and solutions?
A2: A weak signal, as opposed to a complete absence, can be caused by a wider range of factors related to ionization efficiency, matrix effects, or chromatography.
-
Optimize Mass Spectrometer Parameters: Ensure the MS is tuned and calibrated. Optimize ion source parameters specifically for this compound. For isoflavones like genistein, ESI in negative ion mode typically provides the best sensitivity.[7][8] Key parameters to optimize include capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature.[4]
-
Evaluate Matrix Effects: Co-eluting compounds from your sample matrix can compete with this compound for ionization, a phenomenon known as ion suppression.[9][10] To diagnose this, compare the signal intensity of a standard spiked into a clean solvent versus one spiked into an extracted blank matrix sample. If the signal is significantly lower in the matrix, ion suppression is occurring. Improve your sample preparation method (e.g., using solid-phase extraction instead of protein precipitation) to remove interfering components.[4]
-
Check for H/D Exchange: Deuterium atoms on this compound, particularly those on hydroxyl (-OH) groups, can potentially exchange with hydrogen atoms from the solvent (H/D exchange).[11] This can lead to a decrease in the signal at the m/z of this compound and a corresponding increase at the m/z of unlabeled genistein. To mitigate this, maintain a neutral pH for your samples and mobile phase where possible and avoid high ion source temperatures.[11]
-
Review Chromatographic Performance: Poor peak shape, such as significant broadening or tailing, will result in a lower peak height and thus, lower apparent signal intensity.[5][10] This can be caused by column degradation, an inappropriate mobile phase, or column overload.
Q3: I've noticed that the retention time of this compound is slightly earlier than that of unlabeled Genistein. Is this normal, and could it affect my results?
A3: Yes, this is a known chromatographic phenomenon. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[11] This is due to minor differences in polarity caused by the carbon-deuterium bond being slightly shorter and stronger than the carbon-hydrogen bond. While this "isotopic shift" is usually small, a significant separation could cause the internal standard and the analyte to elute under different matrix effect conditions, compromising accurate quantification. If the separation is problematic, you can try using a shallower gradient to broaden the peaks and increase their overlap.[11]
Q4: Could the purity of my this compound standard be the cause of poor signal or inaccurate results?
A4: Absolutely. The purity of your deuterated standard is critical and has two components:
-
Chemical Purity: The presence of other, non-related compounds can introduce interfering peaks in your chromatogram.
-
Isotopic Purity: This refers to the percentage of the standard that is fully deuterated. Low isotopic purity means there is a significant amount of unlabeled or partially deuterated genistein present.[11][12] This can contribute to the signal of the analyte you are trying to measure, leading to an overestimation of its concentration. Always check the certificate of analysis for the stated isotopic purity, which should ideally be ≥98%.[12]
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
Example LC-MS/MS Method Protocol
This protocol is a representative method synthesized from published literature.[8][13][14][15] Optimization is required for your specific instrumentation and application.
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Acetic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 min: 20% B
-
5.0 min: 80% B
-
5.5 min: 95% B (Wash)
-
6.0 min: 95% B (Wash)
-
6.1 min: 20% B (Re-equilibrate)
-
8.0 min: End run
-
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Drying Gas Temperature: 350°C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
Data Presentation
Table 1: Example Mass Spectrometry Parameters for Genistein and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Genistein (Quantifier) | 269.1 | 133.0 | 100 | -25 |
| Genistein (Qualifier) | 269.1 | 225.1 | 100 | -20 |
| This compound (IS) | 273.1 | 135.0 | 100 | -25 |
Note: Parameters are illustrative and require empirical optimization. Precursor and product ions are based on common fragmentation patterns in negative ion mode.[13][16]
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor this compound signal.
LC-MS Experimental Workflow
Caption: The experimental workflow for this compound analysis in plasma.
References
- 1. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal stability of genistein and daidzein and its effect on their antioxidant activity. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. zefsci.com [zefsci.com]
- 6. biotage.com [biotage.com]
- 7. uab.edu [uab.edu]
- 8. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of isoflavones in the extract of supplements for menopause symptoms by direct infusion electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. agilent.com [agilent.com]
- 15. gigvvy.com [gigvvy.com]
- 16. A fragmentation study of isoflavones in negative electrospray ionization by MSn ion trap mass spectrometry and triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects on Genistein-d4 ionization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Genistein-d4 in mass spectrometry-based bioanalysis. Our focus is to help you identify, understand, and mitigate matrix effects that can impact the accuracy and reproducibility of your quantitative results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when analyzing this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, or tissue homogenates).[1][2][3] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2][4] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[2][4]
Q2: I am using this compound as a stable isotope-labeled internal standard (SIL-IS) for the quantification of genistein. Shouldn't this automatically correct for matrix effects?
A2: In theory, a SIL-IS like this compound is the most effective tool to compensate for matrix effects.[5] Since it has nearly identical physicochemical properties to the analyte (genistein), it should co-elute and experience the same degree of ion suppression or enhancement. However, complete correction is only achieved if the analyte and IS peaks perfectly overlap chromatographically.[6] Any slight separation can lead to differential matrix effects and compromise accuracy. Furthermore, high concentrations of matrix components can still lead to overall signal suppression that may affect the sensitivity of the assay.
Q3: How can I qualitatively and quantitatively assess matrix effects for my this compound analysis?
A3: There are two primary methods to evaluate matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[7] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Dips or peaks in the baseline signal indicate retention times where matrix components are affecting ionization.
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying the extent of matrix effects.[4] The response of this compound in a neat solution is compared to its response when spiked into a blank, extracted matrix sample. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure. An MF < 1 indicates ion suppression, while an MF > 1 signifies ion enhancement.[4]
Troubleshooting Guide
Issue 1: I am observing high variability in my quality control (QC) samples for genistein analysis, even with this compound as an internal standard.
-
Possible Cause: Inconsistent matrix effects between different lots of biological matrix or between individual samples. This can be due to variations in endogenous components like lipids or proteins.
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is robust and consistently applied. A more rigorous cleanup can reduce matrix variability.
-
Evaluate Matrix Lot-to-Lot Variability: During method validation, assess the matrix effect in at least six different lots of the biological matrix to ensure consistency.
-
Chromatographic Optimization: Modify your LC gradient to better separate genistein and this compound from early-eluting, highly suppressing components like phospholipids.
-
Issue 2: The peak area of this compound is significantly lower in my plasma samples compared to the neat standards.
-
Possible Cause: Severe ion suppression is occurring. While the ratio to the analyte may remain consistent, a drastic drop in the internal standard signal can compromise the overall sensitivity and bring the response closer to the lower limit of quantification (LLOQ), increasing variability.
-
Troubleshooting Steps:
-
Sample Dilution: Diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components.[2] This is a viable option if the analyte concentration is sufficiently high.
-
Optimize Sample Cleanup: Transition from a simple protein precipitation to a more selective sample preparation technique like solid-phase extraction (SPE) to remove a broader range of interferences.
-
Check for Phospholipid Co-elution: Phospholipids are a common cause of ion suppression in plasma samples. Ensure your chromatographic method separates your analytes from the phospholipid elution zone.
-
Issue 3: My calibration curve for genistein is non-linear at higher concentrations.
-
Possible Cause: The matrix effect may be concentration-dependent. At higher analyte concentrations, the competition for ionization in the presence of matrix components can change, leading to a non-linear response.
-
Troubleshooting Steps:
-
Assess Matrix Effect at Different Concentrations: During validation, evaluate the matrix effect at low and high QC levels to check for concentration dependency.
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your unknown samples to mimic the matrix effect across the calibration range.
-
Adjust Calibration Range: If the non-linearity persists, you may need to narrow the calibration range to the linear portion of the response.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Genistein Analysis in Plasma
| Sample Preparation Method | Typical Recovery (%) | Relative Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85-100% | 60-85% (Significant Suppression) | Fast, simple, and inexpensive. | Poor removal of matrix components, especially phospholipids. |
| Liquid-Liquid Extraction (LLE) | 75-95% | 85-105% (Minimal Effect) | Good removal of salts and polar interferences. | Can be labor-intensive and require large solvent volumes. |
| Solid-Phase Extraction (SPE) | 80-100% | 90-110% (Minimal Effect) | Highly selective and provides the cleanest extracts. | More expensive and requires method development. |
Data are generalized from typical bioanalytical method validation results and may vary based on the specific protocol.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
-
Prepare Blank Matrix Samples: Extract at least six different lots of blank biological matrix (e.g., human plasma) using your established sample preparation method.
-
Prepare Spiked Samples: Spike the extracted blank matrix with this compound at a concentration equivalent to a mid-level QC sample.
-
Prepare Neat Solutions: Prepare a neat solution of this compound in the final reconstitution solvent at the same concentration as the spiked samples.
-
LC-MS/MS Analysis: Inject and analyze both the spiked matrix samples and the neat solutions.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of this compound in Spiked Matrix) / (Average Peak Area of this compound in Neat Solution)
-
A CV% of the MF across the different lots of <15% is generally considered acceptable.
-
Protocol 2: Solid-Phase Extraction (SPE) for Genistein from Human Plasma
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound internal standard working solution. Add 200 µL of 0.1 M acetate buffer (pH 5.0) and vortex.
-
Enzymatic Hydrolysis (for total genistein): Add 10 µL of β-glucuronidase/sulfatase from Helix pomatia and incubate at 37°C for at least 4 hours (or overnight).
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. eijppr.com [eijppr.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 6. japsonline.com [japsonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
How to assess and correct for Genistein-d4 instability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and correcting for potential instability of Genistein-d4 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a crystalline solid at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1] Stock solutions should be prepared in aprotic solvents such as acetonitrile or methanol and stored at -20°C or -80°C in tightly sealed containers to minimize the risk of degradation and solvent evaporation.[3]
Q2: What are the primary causes of this compound instability in solution?
A2: The primary cause of instability for deuterated standards like this compound is hydrogen-deuterium (H/D) exchange. This can occur when the deuterium labels on the molecule exchange with protons from the surrounding solvent or matrix.[4] Factors that can accelerate H/D exchange and chemical degradation include:
-
pH: Highly acidic or basic conditions can promote the exchange of deuterium atoms.[5]
-
Temperature: Elevated temperatures increase the rate of both H/D exchange and chemical degradation.[3]
-
Solvent: Protic solvents (e.g., water) can serve as a source of protons for H/D exchange. While sparingly soluble in aqueous buffers, if used, it is recommended not to store aqueous solutions for more than one day.[2]
Q3: How can I detect potential instability or degradation of my this compound internal standard?
A3: Instability can be detected by monitoring the LC-MS/MS response of the this compound. Signs of instability include:
-
A decrease in the peak area or intensity of the deuterated internal standard over time.
-
An increase in the peak area of the corresponding unlabeled genistein in a blank sample spiked only with this compound.
-
The appearance of unexpected peaks in the chromatogram that may correspond to degradation products.
A systematic stability study is the most reliable way to assess the stability of this compound under your specific experimental conditions.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to this compound instability.
Issue 1: Inconsistent or decreasing peak area of this compound in my analytical runs.
-
Possible Cause: Degradation of this compound in the working solution or autosampler.
-
Troubleshooting Steps:
-
Prepare fresh working solutions: Prepare a new dilution of your this compound stock solution.
-
Assess autosampler stability: Analyze a series of injections of the same sample over a period that mimics the length of your analytical run to check for degradation in the autosampler.
-
Review solution preparation and storage: Ensure that working solutions are prepared in appropriate solvents (e.g., acetonitrile, methanol) and stored at low temperatures when not in use.
-
Issue 2: I observe a significant peak for unlabeled genistein in my blank samples containing only this compound.
-
Possible Cause: Hydrogen-deuterium exchange has occurred, or there is an inherent unlabeled impurity in the standard.
-
Troubleshooting Steps:
-
Check the Certificate of Analysis (CoA): Review the CoA for your this compound standard to determine the isotopic purity and the percentage of any unlabeled analyte.
-
Perform a stability experiment: Incubate a solution of this compound in your sample matrix or mobile phase under your experimental conditions for varying durations. Analyze the samples to quantify any increase in the unlabeled genistein peak.
-
Modify experimental conditions: If H/D exchange is confirmed, consider the following modifications:
-
Adjust the pH of your solutions to be as close to neutral as possible.
-
Minimize the time samples are kept at room temperature or elevated temperatures.
-
Use aprotic solvents for sample preparation and reconstitution where possible.
-
-
Experimental Protocols
Protocol 1: Assessment of this compound Solution Stability
This protocol outlines a method to evaluate the stability of this compound in a specific solvent over time at different temperature conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., methanol, acetonitrile, DMSO) at a known concentration (e.g., 1 mg/mL).
-
Prepare Working Solutions: Dilute the stock solution to a working concentration (e.g., 1 µg/mL) in the same solvent.
-
Aliquot and Store: Aliquot the working solution into multiple vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C).
-
Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
LC-MS/MS Analysis: At each time point, analyze the appropriate aliquots by LC-MS/MS. Monitor the peak area of this compound and for the appearance of any potential degradation products or an increase in the unlabeled genistein signal.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial (time 0) measurement. A significant decrease in peak area indicates instability.
Table 1: Representative Stability of this compound in Various Solvents
| Solvent | Temperature | Time Point | % Remaining (Relative to T=0) |
| Methanol | Room Temp | 24 hours | >99% |
| Room Temp | 72 hours | >98% | |
| 4°C | 1 week | >99% | |
| -20°C | 1 month | >99% | |
| Acetonitrile | Room Temp | 24 hours | >99% |
| Room Temp | 72 hours | >99% | |
| 4°C | 1 week | >99% | |
| -20°C | 1 month | >99% | |
| DMSO | Room Temp | 24 hours | >99% |
| Room Temp | 72 hours | >98% | |
| 4°C | 1 week | >99% | |
| -20°C | 1 month | >99% |
Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
Visualizations
References
Technical Support Center: Optimizing Genistein-d4 Internal Standard Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of Genistein-d4 as an internal standard in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in LC-MS analysis?
This compound is a stable isotope-labeled (SIL) internal standard used for the quantification of genistein by GC- or LC-MS.[1] Its primary function is to act as an internal reference to correct for variations that can occur during sample preparation, extraction, and analysis.[1][2] Because this compound is chemically almost identical to genistein, it experiences similar effects from sample loss, matrix effects (ion suppression or enhancement), and instrument variability. By adding a known amount of this compound to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results.[1][2]
Q2: What is the ideal concentration for my this compound working solution?
There is no single "ideal" concentration, as the optimal amount depends on the specific analytical method, the expected concentration range of genistein in the samples, and the sensitivity of the mass spectrometer. However, a common practice is to use an internal standard concentration that is in the mid-range of the calibration curve for the analyte.[3] For instance, if your genistein calibration curve ranges from 10 to 20,000 ng/mL, a this compound concentration that provides a response similar to a mid-range calibrator would be a good starting point.[4] The goal is to have a robust and reproducible signal for this compound across all samples without it being so high that it causes detector saturation or cross-talk to the analyte signal.
Q3: How do I check for and what are the acceptable limits for cross-interference between genistein and this compound?
Cross-interference, or "crosstalk," occurs when the analyte and internal standard signals interfere with each other. According to ICH M10 guidelines, the acceptable thresholds are:
-
Contribution of this compound to the genistein signal: The response in a blank sample spiked only with this compound should be ≤ 20% of the response of the lower limit of quantification (LLOQ) for genistein.
-
Contribution of genistein to the this compound signal: The response in a sample containing the upper limit of quantification (ULOQ) of genistein without any internal standard should be ≤ 5% of the response of the this compound.[5]
Q4: What are the key purity requirements for this compound?
For reliable and reproducible results, this compound should have high chemical and isotopic purity.[1] Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended.[1] High chemical purity ensures no other compounds interfere with the analysis, while high isotopic purity minimizes the contribution of unlabeled genistein in the internal standard solution, which could lead to an overestimation of the analyte's concentration.[1]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues related to this compound internal standard variability.
Issue 1: Low or No this compound Signal
| Potential Cause | Troubleshooting Steps |
| Incorrect Preparation of Working Solution | Verify the calculations and dilutions used to prepare the this compound working solution. Prepare a fresh solution. |
| Degradation of Internal Standard | Ensure proper storage conditions for the this compound stock and working solutions. Assess the stability of the internal standard under the experimental conditions. |
| Inefficient Extraction | Optimize the sample extraction procedure to ensure consistent and high recovery of both genistein and this compound. |
| Ion Suppression | The presence of co-eluting matrix components can suppress the ionization of this compound. Improve sample cleanup, adjust chromatographic conditions to separate the interference, or dilute the sample. |
| Instrumental Issues | Check the mass spectrometer settings, including ionization source parameters and detector voltage. Ensure the spray needle is not clogged or improperly positioned.[6] |
Issue 2: High or Saturated this compound Signal
| Potential Cause | Troubleshooting Steps |
| Working Solution Concentration Too High | Dilute the this compound working solution to a lower concentration. The signal should be well within the linear dynamic range of the detector. |
| Incorrect Spiking Volume | Verify the accuracy and precision of the pipette used to add the internal standard to the samples. |
| Carryover | Inject a blank solvent sample after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash method.[6] |
| Co-eluting Interference | A co-eluting compound from the matrix could be enhancing the this compound signal. Improve chromatographic separation or sample cleanup. |
Issue 3: High Variability in this compound Signal Across a Run
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure consistent pipetting, mixing, and evaporation steps for all samples.[6] Inconsistent extraction recovery is a common source of variability. |
| Autosampler/Injector Issues | Check for air bubbles in the syringe and ensure consistent injection volumes.[6] |
| Matrix Effects | Different biological samples can have varying degrees of matrix effects. The use of a stable isotope-labeled internal standard like this compound should ideally compensate for this, but significant variability may indicate a need for improved sample cleanup. |
| Instrument Instability | Monitor for drifts in the mass spectrometer's performance over the course of the analytical run. |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Working Solution
-
Stock Solution Preparation:
-
Accurately weigh a suitable amount of this compound powder.
-
Dissolve in a compatible solvent (e.g., methanol, DMSO) to a final concentration of 1 mg/mL.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in an amber vial to protect from light.
-
-
Intermediate and Working Solution Preparation:
-
Perform serial dilutions of the stock solution with the appropriate solvent (often the reconstitution solvent used in the sample preparation) to create an intermediate stock.
-
Further dilute the intermediate stock to prepare the final working solution. The concentration of this solution should be such that when a small, fixed volume is added to the sample, the final concentration in the injected sample is appropriate for the analytical method.
-
Protocol 2: Optimizing the Concentration of this compound
-
Initial Concentration Selection:
-
Based on the expected concentration range of genistein in your samples, choose a starting concentration for this compound that is in the middle of this range. For example, if your genistein calibration curve is 10-1000 ng/mL, a good starting point for the final this compound concentration in the sample would be around 100-200 ng/mL.
-
-
Experimental Setup:
-
Prepare at least three sets of blank matrix samples (e.g., plasma, urine).
-
Spike each set with a different concentration of this compound:
-
Set 1: Low concentration (e.g., 25 ng/mL)
-
Set 2: Medium concentration (e.g., 100 ng/mL)
-
Set 3: High concentration (e.g., 500 ng/mL)
-
-
Process these samples using your established sample preparation method.
-
Analyze the samples by LC-MS/MS.
-
-
Data Analysis and Selection:
-
Evaluate the peak area response for this compound at each concentration.
-
The optimal concentration should provide a peak area that is:
-
At least 10-20 times the signal-to-noise ratio.
-
Well within the linear dynamic range of the mass spectrometer (not saturated).
-
Consistent across replicate injections (RSD < 15%).
-
-
Choose the concentration that gives a stable and reproducible signal without being excessively high.
-
Data Presentation
Table 1: Example Data for this compound Concentration Optimization
| This compound Concentration (ng/mL) | Mean Peak Area (n=6) | Peak Area RSD (%) | Signal-to-Noise Ratio (S/N) | Comments |
| 25 | 55,000 | 18.5 | 15 | Signal is detectable but variability is high. |
| 100 | 210,000 | 4.2 | >50 | Optimal: Strong, reproducible signal with low variability. |
| 500 | 1,200,000 | 3.8 | >200 | Signal is strong but may be approaching the upper limit of the linear range. |
Visualizations
Caption: Workflow for the optimization of this compound internal standard concentration.
Caption: Decision tree for troubleshooting this compound internal standard signal variability.
References
- 1. benchchem.com [benchchem.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. HOW TO CHOOSE APPROPRATE CONCENTRION FOR INTERNAL STANDARD? - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
Preventing deuterium exchange in Genistein-d4 during sample processing
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing deuterium exchange in Genistein-d4 during sample processing. Deuterium exchange, or back-exchange, can compromise the integrity of your deuterated internal standard, leading to inaccurate quantification in mass spectrometry-based assays.[1] This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you maintain the isotopic stability of this compound throughout your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
Deuterium exchange is a chemical process where a deuterium atom on the this compound molecule is replaced by a hydrogen atom from its environment, such as from a solvent.[1] This is a critical issue in quantitative analysis because it alters the mass of the internal standard, leading to inaccurate and imprecise results. The loss of deuterium can cause an underestimation of the internal standard's concentration, which in turn leads to an overestimation of the analyte's concentration.
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
The deuterium atoms on this compound are located on the aromatic ring. While generally more stable than deuteriums on heteroatoms (like oxygen or nitrogen), aromatic deuteriums can still exchange under certain conditions, particularly with prolonged exposure to protic solvents or non-neutral pH. Flavonoids, the class of compounds Genistein belongs to, can undergo slow H/D exchange on their aromatic rings.[2]
Q3: What are the primary factors that promote deuterium exchange in this compound?
The main factors that can induce deuterium exchange are:
-
Solvent Choice: Protic solvents, which have hydrogen atoms attached to an electronegative atom (like water, methanol, and ethanol), can readily donate protons and facilitate exchange. Aprotic solvents like acetonitrile and DMSO are less likely to cause this issue.[1]
-
pH of the Solution: Both acidic and basic conditions can catalyze the exchange of deuterium atoms.[3] The rate of exchange is often slowest at a slightly acidic pH.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.[1][4] Therefore, storing and processing samples at low temperatures is crucial.
-
Exposure Time: The longer this compound is exposed to unfavorable conditions, the greater the extent of deuterium exchange.
Q4: How should I store my this compound stock and working solutions?
For long-term stability, this compound stock solutions should be prepared in an aprotic solvent such as DMSO or acetonitrile.[5] These solutions should be stored at low temperatures, such as -20°C or -80°C, to minimize the rate of any potential exchange.[1] It is also advisable to prepare fresh working solutions more frequently to limit the time they are exposed to potentially exchange-promoting conditions.
Q5: Can the sample matrix contribute to deuterium exchange?
Yes, the biological matrix itself can influence the stability of this compound. Matrix components can alter the pH of the sample and may contain enzymes or other constituents that could facilitate exchange. It is important to assess the stability of your internal standard within the specific biological matrix you are working with.[1]
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreasing internal standard peak area over time. | Deuterium exchange leading to a mass shift and signal loss at the expected m/z. | 1. Review Solvent Usage: Ensure stock and working solutions are prepared and stored in aprotic solvents (e.g., acetonitrile). Minimize the use of protic solvents (e.g., methanol, water) in the final sample solution. 2. Check pH: Measure the pH of your sample solutions. If not neutral, assess the stability of this compound at that pH. 3. Lower Temperature: Keep samples cold during processing and in the autosampler. |
| Inaccurate and imprecise quantitative results (high %CV). | Partial deuterium exchange causing variability in the internal standard concentration. | 1. Perform a Stability Study: Incubate this compound in your sample processing and final mobile phase solutions for the duration of a typical analytical run and re-inject to check for signal degradation. 2. Optimize Sample Preparation Time: Minimize the time from sample preparation to injection. |
| Appearance of a peak at the mass of the unlabeled Genistein. | Significant deuterium exchange has occurred, converting the deuterated standard to the unlabeled analyte. | 1. Confirm Mass Shift: Use a full-scan mass spectrum to look for ions corresponding to the loss of one or more deuterium atoms. 2. Source a More Stable Standard: If exchange is unavoidable under your experimental conditions, consider using a ¹³C-labeled internal standard, as these are not susceptible to back-exchange.[1] |
Quantitative Data Summary
The following table provides an illustrative comparison of the expected stability of this compound in different solvents over time. The data are representative of the general principles of deuterium exchange, where aprotic solvents offer greater stability.
| Solvent | Storage Temperature | pH | Time (hours) | Expected Deuterium Loss (%) |
| Methanol:Water (50:50) | 25°C | 7.0 | 24 | 5 - 15% |
| Acetonitrile:Water (50:50) | 25°C | 7.0 | 24 | < 2% |
| Methanol | 4°C | 7.0 | 48 | < 5% |
| Acetonitrile | 4°C | 7.0 | 48 | < 1% |
| DMSO | -20°C | N/A | > 6 months | Negligible |
Note: This data is illustrative and the actual rate of exchange may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
-
Preparation: Allow the this compound solid to equilibrate to room temperature before opening to prevent condensation. Prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Storage: Aliquot the stock solution into small-volume, tightly sealed vials to minimize freeze-thaw cycles and exposure to atmospheric moisture. Store at -20°C or -80°C.[1]
Protocol 2: Assessing the Stability of this compound in a Sample Matrix
-
Sample Preparation: Prepare two sets of samples. In the first set, spike a known concentration of this compound into your blank biological matrix. In the second set, spike the same concentration into the final sample solvent (e.g., acetonitrile).
-
Incubation: Incubate both sets of samples under conditions that mimic your entire sample preparation workflow (time and temperature).
-
Analysis: Analyze the samples by LC-MS/MS at different time points (e.g., t=0, 2, 4, 8, 24 hours).
-
Evaluation: Compare the peak area of this compound in the matrix samples to the solvent samples over time. A significant decrease in the peak area in the matrix suggests matrix-induced instability.[1]
Visualizations
Caption: Recommended experimental workflow for minimizing deuterium exchange.
Caption: Troubleshooting logic for addressing deuterium exchange issues.
References
- 1. benchchem.com [benchchem.com]
- 2. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Co-eluting Peaks with Genistein-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to co-eluting peaks when using Genistein-d4 as an internal standard in LC-MS/MS analysis.
Troubleshooting Guides
Issue: Poor resolution or co-elution of this compound with an interfering peak.
This guide provides a systematic approach to identify and resolve co-elution issues involving this compound.
Step 1: Peak Identification and Characterization
-
Symptom: A broad, asymmetric, or shouldered peak is observed for this compound, or the peak area is inconsistent across samples.
-
Initial Action:
-
Confirm Co-elution: Overlay the chromatograms of a blank matrix sample, a sample spiked only with this compound, and an analytical sample. This will help determine if the interference is from the matrix or another component.
-
Mass Spectrometry Analysis: Examine the mass spectra across the entire peak of interest. If the spectra are not consistent, it indicates the presence of more than one compound.
-
Step 2: Method Optimization
If co-elution is confirmed, the following chromatographic parameters should be systematically adjusted.
-
Mobile Phase Modification:
-
Organic Modifier: If using methanol, consider switching to acetonitrile or a combination of both. Acetonitrile often provides different selectivity for polar compounds.
-
pH Adjustment: Modify the pH of the aqueous mobile phase. Genistein and its metabolites contain ionizable phenolic groups, and adjusting the pH can alter their retention behavior.
-
Additive Concentration: Optimize the concentration of additives like formic acid or ammonium acetate.
-
-
Gradient Adjustment:
-
Shallow Gradient: Employ a shallower gradient to increase the separation between closely eluting compounds.
-
Isocratic Hold: Introduce an isocratic hold at a specific mobile phase composition just before the elution of this compound to improve resolution.
-
-
Column Selection:
-
Different Stationary Phase: If resolution cannot be achieved by modifying the mobile phase, consider a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms.
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase efficiency and improve resolution.
-
Step 3: Sample Preparation
Inadequate sample cleanup is a common source of interfering peaks.
-
Solid-Phase Extraction (SPE): Develop a more selective SPE protocol to remove matrix components that may be co-eluting with this compound.
-
Liquid-Liquid Extraction (LLE): Optimize the LLE procedure by testing different extraction solvents and pH conditions to selectively extract the analyte and internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of co-eluting peaks with this compound in biological samples?
Co-eluting peaks with this compound in biological matrices can be caused by several factors:
-
Matrix Effects: Endogenous components of the biological matrix (e.g., phospholipids, salts) can co-elute and interfere with the ionization of this compound.
-
Metabolites of Genistein: Genistein is extensively metabolized in vivo to form glucuronide and sulfate conjugates.[1][2][3] These metabolites can have similar chromatographic behavior to Genistein and its deuterated internal standard, leading to co-elution if the chromatographic method is not sufficiently optimized.
-
Insufficient Chromatographic Resolution: The analytical method may lack the selectivity to separate this compound from other structurally similar compounds or isomers present in the sample.
Q2: My this compound peak is showing a shoulder. How can I confirm if it's a co-elution issue?
A shoulder on your this compound peak is a strong indicator of co-elution. To confirm this:
-
Analyze at Different Wavelengths (if using UV detection): If you have a Diode Array Detector (DAD), examine the UV spectra across the peak. A change in the spectrum from the leading edge to the tailing edge suggests the presence of more than one compound.
-
Examine Mass Spectra: In an LC-MS/MS system, acquire full scan data or product ion scans at different points across the chromatographic peak. If the mass spectra are not identical, it confirms the peak is not pure.
-
Inject a Pure Standard: Inject a high-concentration solution of only this compound. If the peak shape is symmetrical, it points to an interference in your samples.
Q3: Can the use of a deuterated internal standard like this compound completely eliminate issues with co-eluting peaks?
While a stable isotope-labeled internal standard like this compound is the gold standard for correcting matrix effects and variability in sample processing, it does not eliminate the problem of direct co-elution with an interfering peak that has the same mass transition. If a co-eluting compound contributes to the signal at the specific MRM transition of this compound, it will lead to inaccurate quantification. Therefore, chromatographic separation of the internal standard from any interfering peaks is still crucial.
Q4: I am still observing co-elution after optimizing my LC method. What else can I do?
If extensive LC method optimization does not resolve the co-elution, consider the following:
-
Improve Sample Preparation: This is often the most effective way to remove interfering compounds. Experiment with different solid-phase extraction (SPE) sorbents or liquid-liquid extraction (LLE) conditions.
-
Change Ionization Polarity: If you are using negative ion mode, try positive ion mode to see if the interference is reduced or eliminated.
-
Select a Different Precursor/Product Ion Pair: If the interfering compound has a different fragmentation pattern, selecting a more specific MRM transition for this compound might solve the problem.
Experimental Protocols
Representative LC-MS/MS Method for Genistein and this compound
This protocol provides a starting point for the analysis of Genistein and its internal standard, this compound. Optimization will likely be required for specific matrices and instrumentation.
Sample Preparation (Human Plasma)
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Genistein: 269 -> 133, 269 -> 215this compound: 273 -> 133, 273 -> 215 |
| Collision Energy | Optimize for your instrument |
| Dwell Time | 100 ms |
Data Presentation
Table 1: Example LC-MS/MS Parameters for Genistein Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Genistein | 269.0 | 133.0 | -25 |
| Genistein | 269.0 | 215.0 | -20 |
| This compound | 273.0 | 133.0 | -25 |
| This compound | 273.0 | 215.0 | -20 |
Visualizations
Caption: A workflow diagram for troubleshooting co-eluting peaks with this compound.
Caption: The relationship between sample components and the potential for co-elution in LC-MS/MS analysis.
References
- 1. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Improving the recovery of genistein and Genistein-d4 from complex matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of genistein and its deuterated internal standard, Genistein-d4, from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting genistein and this compound from biological matrices?
A1: The three most common methods for extracting genistein and its internal standard from complex matrices like plasma, urine, and tissue homogenates are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method often depends on the matrix, the required level of cleanliness of the extract, and the analytical technique used for quantification (e.g., LC-MS/MS).
Q2: Why is the recovery of my this compound internal standard low or inconsistent?
A2: Low or inconsistent recovery of deuterated internal standards like this compound can be attributed to several factors. A primary reason is the "deuterium isotope effect," where the replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, such as its lipophilicity and acidity.[1][2] This can lead to differences in extraction efficiency and chromatographic retention time compared to the non-deuterated genistein.[1] Other causes include matrix effects, where components in the biological sample interfere with the extraction or ionization of the internal standard, and issues with the stability of the deuterated compound.[1]
Q3: What are matrix effects and how can they affect my results?
A3: Matrix effects are the alteration of ionization efficiency of an analyte and its internal standard by co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[3] Even with a deuterated internal standard, differential matrix effects can occur if the analyte and the standard do not co-elute perfectly.[2]
Q4: Is it necessary to hydrolyze my samples before extraction?
A4: In biological systems, genistein is often present in its conjugated forms (glucuronides and sulfates). If you are interested in quantifying the total genistein concentration, an enzymatic hydrolysis step using β-glucuronidase and sulfatase is necessary to convert the conjugated forms to the aglycone (free genistein) before extraction and analysis.
Q5: How should I store my biological samples to ensure the stability of genistein and this compound?
A5: For long-term stability, it is recommended to store plasma and urine samples at -80°C.[4] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analytes. Storage at 4°C can be suitable for shorter periods, but stability should be verified.[5]
Troubleshooting Guides
Low Recovery of Genistein and/or this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction Method | - Evaluate different extraction techniques: If using PPT and experiencing low recovery or significant matrix effects, consider switching to LLE or SPE for a cleaner extract. - Optimize solvent selection (LLE): Test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH conditions to maximize the partitioning of genistein and this compound into the organic phase. - Optimize SPE sorbent and protocol: Select a sorbent appropriate for the polarity of genistein (e.g., C18, mixed-mode). Optimize the wash and elution steps to ensure selective elution of the analytes and removal of interferences. |
| Incomplete Hydrolysis | - Verify enzyme activity: Ensure that the β-glucuronidase/sulfatase enzyme is active and used at the optimal pH and temperature. - Increase incubation time: Extend the hydrolysis incubation time to ensure complete conversion of conjugates to the aglycone form. |
| Analyte Degradation | - Minimize sample exposure to light and high temperatures: Genistein can be sensitive to light and heat.[6][7] Perform extraction steps under low light conditions and avoid excessive heat. - Work quickly and on ice: Keep samples and extracts cold to minimize enzymatic degradation. |
| Poor Recovery of this compound (Deuterium Isotope Effect) | - Modify chromatographic conditions: A slight difference in retention time between genistein and this compound can lead to differential matrix effects.[1] Adjust the mobile phase composition or gradient to achieve co-elution. - Evaluate extraction conditions for both compounds: Since extraction efficiencies can differ, optimize the extraction protocol to provide the most consistent and acceptable recovery for both the analyte and the internal standard.[1] |
High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure accurate pipetting: Use calibrated pipettes for all steps, especially for the addition of the internal standard. - Standardize vortexing/mixing times: Ensure all samples are mixed for the same duration to guarantee homogeneity. |
| Matrix Effects | - Improve sample cleanup: Employ a more rigorous extraction method (e.g., SPE instead of PPT) to remove interfering matrix components. - Modify chromatographic separation: Optimize the LC method to separate genistein and this compound from co-eluting matrix components. |
| Instrumental Issues | - Check for system suitability: Before running a batch of samples, inject a standard solution to ensure the LC-MS system is performing optimally. - Clean the ion source: A dirty ion source can lead to inconsistent ionization and signal instability. |
Quantitative Data Summary
The following tables summarize reported recovery rates for genistein from various matrices using different extraction methods. Specific quantitative recovery data for this compound is limited in the literature; however, it is important to note that the recovery of a deuterated internal standard may differ from the non-deuterated analyte due to the deuterium isotope effect.[1]
Table 1: Genistein Recovery from Plasma/Serum
| Extraction Method | Matrix | Recovery (%) | Reference |
| Protein Precipitation (PPT) | Plasma | ~73% (for a similar compound) | [8] |
| Liquid-Liquid Extraction (LLE) | Plasma | 86% - 89% (for a similar compound) | |
| Solid-Phase Extraction (SPE) | Plasma | 94% - 95% (for a similar compound) |
Table 2: Genistein Recovery from Urine
| Extraction Method | Matrix | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Urine | 65% - 80% | |
| Packed-nanofiber SPE | Urine | 95.2% - 107.1% | [3] |
Table 3: Genistein Recovery from Other Matrices
| Extraction Method | Matrix | Recovery (%) | Reference |
| Matrix Solid-Phase Dispersion (MSPD) | Soybean | 85.7% - 102.6% | |
| Fermentation and LLE | Soy Meal | 67.01% (Extraction Efficiency) | [2] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Genistein and this compound from Plasma
This protocol is a general guideline and may require optimization.
-
Thaw frozen plasma samples at room temperature.[1]
-
Vortex the plasma sample to ensure homogeneity.[1]
-
To 100 µL of plasma in a microcentrifuge tube, add 50 µL of a working solution of this compound (internal standard) in methanol.
-
Vortex briefly to mix.
-
Add 250 µL of cold acetonitrile to precipitate the proteins.[1]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,800 rpm for 5 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Genistein and this compound from Urine
This protocol is a general guideline using a C18 SPE cartridge and may require optimization.
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample to remove any particulate matter.
-
To 1 mL of urine, add 50 µL of a working solution of this compound.
-
If total genistein is to be measured, perform enzymatic hydrolysis at this stage.
-
Condition the SPE cartridge: Pass 1 mL of methanol through the C18 cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Load the sample: Load the prepared urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Elute the analytes: Elute the genistein and this compound with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Genistein Signaling Pathways
Caption: Key signaling pathways modulated by genistein.
Genistein Metabolism
Caption: Simplified metabolic pathway of genistein.
Experimental Workflow for Plasma Analysis
Caption: General workflow for genistein analysis in plasma.
References
- 1. a protein precipitation extraction method [protocols.io]
- 2. Design and Optimization of a Novel Method for Extraction of Genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Packed-nanofiber solid phase extraction for daidzein, genistein, glycitein in human urine and their simultaneous detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Innovative Cold Plasma Pretreatment and Enzyme-Assisted Extraction of Genistein from Edamame and Storage Stability of Dried Extract Powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Packed-nanofiber solid phase extraction for daidzein, genistein, glycitein in human urine and their simultaneous detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Technical Support Center: Mass Spectrometer Source Maintenance for Genistein-d4 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals achieve a consistent signal for Genistein-d4 and other deuterated internal standards in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal intensity suddenly decreasing or fluctuating?
Signal instability for deuterated internal standards like this compound can be attributed to several factors. The most common causes are contamination of the mass spectrometer's ion source, matrix effects from co-eluting compounds in your sample, or issues with the internal standard itself, such as isotopic exchange.[1][2] An inconsistent signal can manifest as fluctuating peak areas for the same sample concentration, which can impact linearity and recovery.[2]
Q2: How often should I clean my mass spectrometer's ion source?
There is no universal, fixed schedule for cleaning the ion source.[3] Cleaning should be performed when you observe symptoms of contamination, such as:
-
Poor sensitivity or a gradual loss of signal.[3]
-
Loss of sensitivity for compounds at higher mass ranges.[3]
-
Increased background noise.
Some laboratories implement a preventive maintenance schedule that includes weekly or monthly checks and cleaning of key source components like the spray shield and capillary cap.[5][6]
Q3: What are "matrix effects" and how can they affect my this compound signal?
Matrix effects are the suppression or enhancement of the ionization of a target analyte by other components present in the sample matrix. These co-eluting substances can interfere with the ionization of this compound in the ESI source, leading to a lower or more variable signal.[1] Even though deuterated internal standards are used to compensate for these effects, significant ion suppression can still lead to inconsistent results.[7][8]
Q4: Can the deuterated internal standard itself be the problem?
Yes, there are a few potential issues with the deuterated standard. One is isotopic exchange, where deuterium atoms on the this compound molecule are replaced by hydrogen atoms from the solvent or matrix.[1][7] This is more likely to occur if the deuterium atoms are on labile positions like hydroxyl (-OH) or amine (-NH) groups.[1] Another potential issue is the "deuterium isotope effect," which can cause a slight shift in retention time between the analyte and the deuterated internal standard.[1] If this shift causes one of the compounds to elute in a region of high ion suppression, the analyte-to-internal standard ratio can be affected.
Troubleshooting Guides
Guide 1: Diagnosing an Inconsistent this compound Signal
If you are experiencing an inconsistent signal with your this compound internal standard, follow this step-by-step guide to identify and resolve the issue.
Troubleshooting Workflow for Inconsistent this compound Signal
Caption: A decision tree to troubleshoot inconsistent this compound signal.
Guide 2: Addressing Common Causes of Signal Loss
| Symptom | Potential Cause | Recommended Action |
| Gradual signal decrease over a batch of samples | Source Contamination | Perform a cleaning of the ion source, paying special attention to the spray shield, capillary, and cone/orifice.[3][9] |
| Good signal for pure standard, but poor signal in sample matrix | Matrix-Induced Signal Suppression | Perform a matrix effect study to confirm.[10] Optimize sample clean-up (e.g., SPE, LLE) or adjust chromatography to separate this compound from interfering components.[10] |
| Signal is initially strong but diminishes over time (days/weeks) | Isotopic (H/D) Exchange | Ensure the deuterium atoms on this compound are on stable, non-exchangeable positions (e.g., aromatic rings). Avoid standards with deuterium on hydroxyl (-OH) or amine (-NH) groups.[1] |
| Inconsistent analyte/internal standard ratio | Chromatographic Separation (Isotope Effect) | Adjust the chromatographic method (e.g., gradient, temperature, column chemistry) to improve co-elution of the analyte and this compound.[7] |
| No or very low signal even for a pure standard | Instrument Malfunction | Verify system suitability with a known standard.[10] Check for issues with the electrospray needle, gas flows, and high voltage supply.[2] Ensure the correct MRM transition is being monitored. |
Experimental Protocols
Protocol 1: General Electrospray Ionization (ESI) Source Cleaning
This protocol provides a general guideline for cleaning a contaminated ESI source. Always refer to your specific instrument's manual for detailed instructions and safety precautions. [3]
Materials:
-
Nitrile or nylon gloves[3]
-
Lint-free cloths (e.g., Kimwipes)[5]
-
Cotton swabs[3]
-
LC/MS grade solvents: Methanol, Isopropanol, Water
-
Abrasive materials (if recommended by manufacturer), such as aluminum oxide powder or abrasive cloth[3][5]
-
Beakers for sonication
-
Ultrasonic bath
-
Drying oven or nitrogen gas line
Procedure:
-
Safety First: Ensure the instrument is in standby mode, heaters are turned off, and the source has cooled to room temperature before disassembly.[11][12]
-
Disassembly: Carefully remove the ion source from the mass spectrometer. Disassemble the source components according to the manufacturer's guide, taking note of the order and orientation of each part.[3] Key components to clean typically include the spray shield, end cap/plate, and the ion transfer capillary or cone/orifice.
-
Cleaning Metal Parts:
-
Initial Wipe: Use a lint-free cloth dampened with methanol to wipe away visible contamination.[11]
-
Sonication: Place the metal parts in a beaker with a cleaning solution. Sonicate for 5-15 minutes.[5][13] A common solvent sequence is:
-
LC/MS grade water
-
LC/MS grade methanol
-
LC/MS grade isopropanol
-
-
Abrasive Cleaning (if necessary): For stubborn deposits, use a slurry of aluminum oxide powder in methanol with a cotton swab or a manufacturer-provided abrasive cloth to gently polish the surfaces.[3][5] After using abrasives, it is crucial to thoroughly sonicate the parts to remove all abrasive residues.[3]
-
-
Cleaning Polymer and Ceramic Parts: These parts should typically be cleaned by wiping with a methanol-dampened cloth or brief sonication in methanol.[3] Avoid harsh abrasives on these materials.
-
Drying: After cleaning, thoroughly rinse all parts with methanol to remove any water. Dry the components completely using a stream of nitrogen gas or by baking in an oven at a low temperature (e.g., 100-150°C), as recommended by the manufacturer.[3]
-
Reassembly: Wearing clean gloves, reassemble the source components in the reverse order of disassembly.[3] Ensure all parts are correctly aligned.
-
Testing: Reinstall the source, pump down the system, and allow it to stabilize. Perform a system suitability test or tune to ensure performance has been restored.[3]
Key ESI Source Components for Cleaning
Caption: Key components of an ESI source requiring regular cleaning.
Protocol 2: Quantitative Assessment of Matrix Effects
This protocol helps to determine if components in your sample matrix are suppressing the this compound signal.
Objective: To quantify the extent of signal suppression or enhancement from the sample matrix.
Methodology:
-
Prepare Two Sample Sets:
-
Set A (Neat Solution): Spike a known concentration of this compound into a clean solvent (e.g., the initial mobile phase composition).
-
Set B (Post-Extraction Spike): Process a blank matrix sample (a sample without the analyte or internal standard) through your entire sample preparation procedure. Then, spike the final extract with the same concentration of this compound as in Set A.
-
-
Analysis: Analyze multiple replicates of both sets of samples using your established LC-MS/MS method.
-
Calculation: Calculate the average peak area for this compound from both sets. The matrix effect can be calculated as follows:
-
Matrix Effect (%) = (Average Peak Area of Set B / Average Peak Area of Set A) x 100 [10]
-
-
Interpretation of Results:
| Matrix Effect (%) | Interpretation |
| < 100% | Ion Suppression: The matrix is causing a decrease in signal intensity. |
| > 100% | Ion Enhancement: The matrix is causing an increase in signal intensity. |
| ~ 100% | Minimal Matrix Effect: The matrix has little to no impact on the signal. |
If significant ion suppression is observed, you will need to optimize your sample preparation method to better remove interfering matrix components or adjust your chromatographic conditions to separate the this compound from the region of suppression.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 3. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 4. HELP WITH INCONSISTENT AND FLUCTUATING SIGNAL ON LC/MS/MS - Chromatography Forum [chromforum.org]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. myadlm.org [myadlm.org]
- 9. How should the LC-MS system be maintained for optimal performance? [shop.biocrates.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Clean the Ion source of LCMS - Chromatography Forum [chromforum.org]
- 13. m.youtube.com [m.youtube.com]
Impact of mobile phase composition on Genistein-d4 retention time
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of mobile phase composition on the retention time of Genistein-d4 in reversed-phase HPLC and UPLC analysis.
Troubleshooting Guide
Q1: We are observing a shorter retention time for this compound compared to unlabeled Genistein. Is this expected?
A1: Yes, this is an expected phenomenon known as the chromatographic deuterium isotope effect. In reversed-phase chromatography, deuterated compounds like this compound typically elute slightly earlier than their non-deuterated counterparts.[1][2] This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a smaller molecular volume and reduced van der Waals interactions with the non-polar stationary phase.[2] Consequently, this compound has a slightly weaker affinity for the stationary phase and is eluted more quickly by the mobile phase.[2]
Q2: Our this compound retention time is shifting between runs. What are the potential causes related to the mobile phase?
A2: Fluctuations in retention time are a common issue in HPLC analysis. When troubleshooting, it is crucial to change only one parameter at a time. Here are the most common mobile phase-related causes for shifting retention times:
-
Inconsistent Mobile Phase Composition: Inaccurately prepared mobile phase, including slight variations in the organic solvent to aqueous phase ratio, can lead to significant shifts in retention time.[3] Ensure accurate and consistent measurements of all mobile phase components.
-
Changes in pH: The pH of the mobile phase plays a critical role in the retention of ionizable compounds.[4] For Genistein analysis, an acidic modifier (e.g., formic acid, acetic acid) is often added to the mobile phase.[5][6][7] Small variations in the concentration of this acid can alter the mobile phase pH and affect the ionization state of this compound, thereby changing its retention time.
-
Mobile Phase Degradation or Evaporation: Over time, the composition of the mobile phase can change due to the evaporation of more volatile components, typically the organic solvent. This will increase the polarity of the mobile phase, leading to longer retention times in reversed-phase HPLC. It is recommended to use freshly prepared mobile phase for each analytical run.
-
Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the pump or detector, leading to pressure fluctuations and unstable retention times.[3] Ensure the mobile phase is properly degassed before and during the analysis.
Q3: We have switched from acetonitrile to methanol as the organic solvent in our mobile phase, and the retention time of this compound has changed significantly. Why?
A3: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC, but they have different eluotropic strengths and selectivity.[8] Acetonitrile is a stronger solvent than methanol in reversed-phase chromatography, meaning it will elute compounds more quickly.[8][9] Therefore, switching from acetonitrile to methanol at the same concentration will generally result in a longer retention time for this compound. These solvents also offer different selectivities due to their distinct abilities to engage in hydrogen bonding and dipole interactions, which can alter the elution order of different analytes in a mixture.[8][9]
Frequently Asked Questions (FAQs)
Q4: What is a typical mobile phase composition for the analysis of Genistein and its deuterated analog?
A4: A common mobile phase for the analysis of Genistein and its analogs on a C18 column consists of a mixture of an organic solvent (acetonitrile or methanol) and water, often with an acidic modifier.[5][6][10] The modifier, typically 0.1% formic acid or acetic acid, is used to control the pH and improve peak shape.[4][6][8] The exact ratio of organic to aqueous phase will depend on the specific column and desired retention time.
Q5: How does the percentage of organic solvent in the mobile phase affect the retention time of this compound?
A5: In reversed-phase HPLC, increasing the percentage of the organic solvent (the "strong" solvent) in the mobile phase will decrease the retention time of this compound.[11] This is because a higher concentration of organic solvent makes the mobile phase less polar, which increases its ability to elute non-polar compounds from the non-polar stationary phase. Conversely, decreasing the organic solvent percentage will increase the retention time.
Q6: Can temperature affect the retention time of this compound even if the mobile phase composition is constant?
A6: Yes, temperature is a critical parameter that can significantly impact retention time.[12] An increase in column temperature generally leads to a decrease in retention time, approximately a 2% decrease for every 1°C increase.[12] This is due to a decrease in the viscosity of the mobile phase and an increase in the solubility of the analyte in the mobile phase. Therefore, maintaining a constant and controlled column temperature is essential for reproducible results.[3]
Experimental Protocols
Below are examples of experimental protocols for the analysis of Genistein, which can be adapted for this compound.
Protocol 1: HPLC Method for Genistein
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: Gradient elution with Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile).[6]
-
Gradient: A linear gradient can be optimized for the specific separation.
-
Flow Rate: 1.0 mL/min.[6]
-
Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).[13]
-
Detection: UV detector at 263 nm.[13]
-
Injection Volume: 10 µL.[6]
Protocol 2: UPLC-MS/MS Method for Genistein and its Metabolites
-
Column: ACQUITY UPLC BEH C18 (1.7 μm, 1.0 x 100 mm).[14]
-
Mobile Phase: Gradient elution with Solvent A (0.1% Formic acid in water) and Solvent B (Acetonitrile).[14]
-
Gradient: 0 min, 98% A; 4 min, 2% A; 6 min, 2% A; 7 min, 98% A; 8 min, 98% A.[14]
-
Flow Rate: 0.2 mL/min.[14]
-
Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative mode, with multiple reaction monitoring (MRM) for quantification.[2]
Data Presentation
Table 1: Mobile Phase Compositions and their Effect on Genistein Retention
| Organic Solvent | Aqueous Phase Modifier | Column Type | Retention Time of Genistein (min) | Reference |
| Acetonitrile (25%) | 7.5% Glacial Acetic Acid | HiQsil C18 | Not Specified | [13] |
| Acetonitrile | 0.1% Acetic Acid | C18 | 24.490 | [4][5] |
| Acetonitrile | 0.1% Trifluoroacetic Acid | C18 | 7.85 | [6] |
| Methanol:Water (35:15, v/v) with 0.01% Formic Acid and Acetonitrile | C18 ODS | 1.67 | [7] | |
| Acetonitrile | 0.1% Formic Acid | ACQUITY UPLC BEH C18 | Not Specified | [14] |
Visualizations
Caption: Troubleshooting workflow for retention time shifts.
Caption: Factors of mobile phase composition affecting retention time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scienggj.org [scienggj.org]
- 7. Rapid Analytical Method Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Exemestane and Genistein with Specific Application in Lipid-Based Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. aapco.org [aapco.org]
- 10. researchgate.net [researchgate.net]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 13. Design and Optimization of a Novel Method for Extraction of Genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening of Novel Source for Genistein by Rapid and Sensitive UPLC-APCI-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Genistein Quantification Using Genistein-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of genistein, with a particular focus on the validation of a method utilizing Genistein-d4 as an internal standard. The objective is to offer a clear, data-driven overview to aid in the selection and implementation of a robust and reliable analytical procedure for research, clinical, and quality control applications.
Introduction to Genistein Analysis
Genistein, a prominent isoflavone found in soy and other legumes, is the subject of extensive research due to its potential health benefits, including roles in cancer prevention, cardiovascular health, and management of menopausal symptoms.[1][2] Accurate and precise quantification of genistein in various matrices such as plasma, urine, and tissue samples is crucial for pharmacokinetic, metabolic, and efficacy studies. The use of a stable isotope-labeled internal standard, such as this compound, is a key component of a robust analytical method, particularly for mass spectrometry-based techniques, as it effectively corrects for matrix effects and variations in sample processing.
Comparison of Analytical Methodologies
A variety of analytical techniques have been employed for the quantification of genistein. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Ultra-Performance Liquid Chromatography (UPLC) with tandem mass spectrometry (MS/MS) are the most prevalent methods, offering high sensitivity and specificity. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Performance Characteristics of Genistein Analytical Methods
The following table summarizes the performance characteristics of different analytical methods for genistein quantification, providing a comparative overview of their key validation parameters.
| Method | Matrix | Linearity Range | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) | Internal Standard | Reference |
| UPLC-MS/MS | Mouse Blood | 19.5–10,000 nM | 4.88 nM | < 15% | 85–115% | Daidzein | [1] |
| LC/ES-MS | Rat Blood | Not Specified | ~15 nM | Intra-assay: 3.3-6.7%, Inter-assay: 4.5-4.6% | ~85% (Extraction Efficiency) | Deuterated Genistein | [3][4] |
| LC-MS/MS | Human Plasma | 8.50–1000 ng/mL | Not Specified | Intra-assay: <5%, Inter-assay: <8% | 78.8% | Not Specified | [5] |
| HPLC-UV | Plasma & Urine | 0.050 to 1.02 µg/ml | 0.020 µg/ml | 2.3 to 6.1% | Not Specified | 4-hydroxybenzophenone | [6] |
| UPLC-MS/MS | Mice Urine | 0.5 - 1000 ng/mL | 4 ng/mL | Not Specified | Not Specified | Not Specified | [7] |
| HPLC-MS/MS | Bovine Plasma & Milk | Not Specified | 15 ng/ml | Not Specified | 81% - 112% | Not Specified | [8] |
| UV-Visible Spectrophotometry | Soy Dry Extracts | 1.5 - 54 µg/mL | 0.76 µg/mL | < 2% | 101.56% | Not Applicable | [9][10] |
| HPLC-MS/MS | Human Serum & Urine | 7.8-1000.0 ng/mL (Serum), 39.1-5000.0 ng/mL (Urine) | Not Specified | Meets FDA guidance | Meets FDA guidance | Not Specified | [11] |
Experimental Protocols
A detailed experimental protocol is essential for the successful validation and implementation of an analytical method. Below is a generalized yet comprehensive protocol for the quantification of genistein in a biological matrix using LC-MS/MS with this compound as an internal standard.
Sample Preparation
-
Spiking: To a 100 µL aliquot of the biological sample (e.g., plasma, urine), add a known concentration of the internal standard, this compound.
-
Enzymatic Hydrolysis (for total genistein): For the quantification of total genistein (aglycone and its conjugated forms), enzymatic hydrolysis is required to release the genistein aglycone.
-
Protein Precipitation/Liquid-Liquid Extraction:
-
Add a protein precipitating agent like acetonitrile or methanol.
-
Alternatively, perform a liquid-liquid extraction with a solvent such as ethyl acetate or tert-butyl methyl ether to isolate the analyte and internal standard from the matrix.[6]
-
-
Evaporation and Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen. Reconstitute the dried residue in the mobile phase.
Chromatographic Conditions
-
Chromatographic System: UPLC or HPLC system.
-
Column: A reversed-phase C18 column is commonly used for the separation of isoflavones.[13][14][15]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typical.[11]
-
Flow Rate: A flow rate between 0.2 and 0.5 mL/min is generally employed.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C, to ensure reproducible retention times.[11][15]
Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode is common. Negative ion mode is often preferred for phenolic compounds like genistein.[11]
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both genistein and this compound to ensure high selectivity and sensitivity.
-
Genistein: For example, m/z 269 -> 133.[5]
-
This compound: The transition will be shifted by 4 Da (e.g., m/z 273 -> 137).
-
Method Validation Workflow
The following diagram illustrates the key steps involved in the validation of an analytical method for genistein quantification.
Caption: Workflow for the validation of an analytical method for genistein.
Signaling Pathway of Genistein's Estrogenic Action
Genistein exerts its biological effects through various signaling pathways, with its interaction with estrogen receptors being one of the most studied. The following diagram illustrates a simplified pathway of genistein's estrogenic action.
Caption: Simplified signaling pathway of genistein's estrogenic effects.
Conclusion
The validation of an analytical method for genistein quantification is a critical step in ensuring the reliability of research findings. The use of a deuterated internal standard like this compound in conjunction with a sensitive and specific technique such as LC-MS/MS provides a robust platform for accurate measurement. This guide offers a comparative overview of different methodologies and a foundational protocol to assist researchers in the development and validation of their analytical methods for genistein. The provided data and workflows are intended to serve as a valuable resource for scientists and professionals in the field of drug development and biomedical research.
References
- 1. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-performance liquid chromatographic assay for genistein in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a HPLC-MS/MS method the determination of genistein and equol in serum, urine and follicular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neeligenetics.com [neeligenetics.com]
- 14. agilent.com [agilent.com]
- 15. Genistein as a dietary supplement; formulation, analysis and pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting an Internal Standard for Genistein Quantification: Genistein-d4 vs. 13C-Labeled Genistein
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds like the soy isoflavone genistein is paramount. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the use of a stable isotope-labeled (SIL) internal standard is the gold standard for correcting analytical variability. The choice between a deuterium-labeled (Genistein-d4) and a carbon-13-labeled (13C-labeled) internal standard can significantly impact assay performance. This guide provides an objective, data-supported comparison to inform this critical decision.
Core Principles: Why the Isotope Matters
An ideal internal standard should behave identically to the analyte during sample preparation, chromatography, and ionization, with the only difference being its mass.[1] This ensures accurate correction for matrix effects, variations in extraction recovery, and instrument response.[2][3] While both deuterium and 13C are stable isotopes, their fundamental properties lead to performance differences. The significant mass difference between hydrogen (1H) and deuterium (2H or D) can introduce subtle changes in physicochemical properties, whereas the mass difference between 12C and 13C is relatively smaller, resulting in more comparable behavior to the unlabeled analyte.[4][5]
Quantitative Performance Comparison
The following table summarizes the key performance differences based on established principles and experimental evidence from various analytical applications.
Table 1: Key Performance Differences Between Deuterium- and 13C-Labeled Internal Standards
| Feature | This compound (Deuterium-Labeled) | 13C-Labeled Genistein | Rationale & Implication for Genistein Analysis |
|---|---|---|---|
| Chromatographic Co-elution | Often elutes slightly earlier than native genistein.[2][4] | Co-elutes perfectly with native genistein.[6] | Perfect co-elution is critical for accurate compensation of matrix effects, which can vary across a chromatographic peak. A shift in retention time means the internal standard may not experience the same degree of ion suppression or enhancement as the analyte, potentially compromising accuracy.[7][8] |
| Isotopic Stability | Can be susceptible to back-exchange (D for H) under certain pH or solvent conditions, especially if the label is on an exchangeable site (e.g., -OH).[2] | Highly stable and not prone to exchange under typical analytical conditions.[3] | Genistein has hydroxyl (-OH) groups. While labeling is typically on the aromatic ring, any instability could lead to a loss of the labeled signal and inaccurate quantification. |
| Matrix Effect Compensation | May not always fully correct for ion suppression/enhancement due to chromatographic separation from the analyte.[7][8] | Considered the most effective tool for correcting matrix effects due to identical chromatographic and ionization behavior.[9] | For complex matrices like plasma, urine, or tissue extracts, where matrix effects are a significant challenge, 13C-labeled standards offer more reliable and defensible quantitative data.[2] |
| Accuracy & Precision | Can provide good results with thorough validation, but is more susceptible to systematic errors. | Generally provides higher accuracy and precision (lower %CV).[10] | For regulated bioanalysis or when the highest level of accuracy is required, 13C-labeled standards are the superior choice.[10] |
| Cost & Availability | Generally more cost-effective and widely available. | Typically more expensive and may have limited commercial availability.[1] | The choice may be influenced by budgetary constraints, particularly for large-scale screening studies. |
Table 2: Representative Performance Data
| Analyte & Internal Standard | Matrix | Precision (Intra-assay %RSD) | Precision (Inter-assay %RSD) | Recovery/Accuracy | Source |
|---|---|---|---|---|---|
| Genistein using This compound | Rat Serum | 3.3-6.7% | 4.5-4.6% | ~85% (Extraction Efficiency) | [11] |
| Deoxynivalenol using (13C15)DON | Wheat & Maize | Not specified | Not specified | 95±3% (Wheat), 99±3% (Maize) | [9] |
| Amphetamines using 13C6-Amphetamine | Not specified | Not specified | Not specified | Co-eluted perfectly, unlike deuterated versions which showed chromatographic shifts. |[6] |
Note: The data in Table 2 is compiled from different studies and is for illustrative purposes. The deoxynivalenol and amphetamine data demonstrate the high accuracy and ideal behavior achievable with 13C-labeled standards.
Experimental Protocols
Below is a representative protocol for the quantification of total genistein in human plasma, adaptable for either internal standard.
Protocol: Quantification of Total Genistein in Human Plasma by LC-MS/MS
1. Sample Preparation
-
Thaw Samples: Thaw human plasma samples and vortex to ensure homogeneity.
-
Spike Internal Standard: To a 50 µL aliquot of plasma, add 10 µL of the internal standard working solution (either this compound or 13C-labeled genistein at a concentration of ~500 ng/mL).
-
Enzymatic Hydrolysis (for Total Genistein):
-
Add 50 µL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase/sulfatase enzyme mixture from Helix pomatia.
-
Vortex and incubate at 37°C for at least 2 hours (or overnight) to deconjugate genistein glucuronides and sulfates.[12]
-
-
Protein Precipitation & Extraction:
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins and extract the analytes.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a new tube.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80% Water/20% Acetonitrile with 0.1% Formic Acid).
-
2. LC-MS/MS Analysis
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would be 20% B to 95% B over 5 minutes, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI mode is typically used for isoflavones.
-
Detection: Multiple Reaction Monitoring (MRM).
- Genistein: e.g., Q1: 269.1 m/z → Q3: 133.1 m/z
- This compound: e.g., Q1: 273.1 m/z → Q3: 135.1 m/z
- 13C-Labeled Genistein (e.g., 13C6): e.g., Q1: 275.1 m/z → Q3: 137.1 m/z (Note: MRM transitions should be optimized empirically on the specific instrument used.)
3. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of genistein in the unknown samples using the regression equation from the calibration curve.
Visualizing Workflows and Pathways
Genistein's Mechanism of Action
Genistein is a well-known inhibitor of tyrosine kinases, which are critical components of cellular signaling pathways that regulate cell growth, proliferation, and differentiation.[13] By blocking these enzymes, genistein can interrupt downstream signaling cascades.
Caption: Genistein inhibits EGFR, blocking downstream PI3K/Akt and MAPK/ERK pathways.
Analytical Workflow
The process of quantifying genistein using a stable isotope-labeled internal standard involves several critical steps, from initial sample handling to final data interpretation.
Caption: Typical workflow for genistein quantification using LC-MS/MS.
Conclusion and Recommendation
The selection of an internal standard is a critical determinant of data quality in the quantitative analysis of genistein.
-
13C-Labeled Genistein is unequivocally the superior choice for applications demanding the highest level of accuracy, precision, and reliability. Its ability to co-elute perfectly with the native analyte ensures the most effective compensation for matrix effects, making it ideal for regulated bioanalysis, clinical research, and the development of reference methods.
-
This compound can be a viable and cost-effective alternative, particularly for less complex matrices or for screening-level analyses. However, researchers must be aware of its inherent limitations, including the potential for chromatographic shifts and isotopic instability. Rigorous method validation is essential to ensure that these factors do not compromise data accuracy.
Ultimately, the choice will depend on the specific application, the required level of data quality, and budgetary constraints. For definitive and defensible quantitative results, the investment in a 13C-labeled internal standard is strongly recommended.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ukisotope.com [ukisotope.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
Cross-Validation of Genistein Quantification Methods Using Genistein-d4: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of genistein, a prominent isoflavone with diverse biological activities, is paramount. This guide provides a comprehensive comparison of three widely used analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA). The use of a deuterated internal standard, Genistein-d4, is central to achieving the highest level of accuracy and precision in these methods.
This document outlines detailed experimental protocols, presents key validation parameters in comparative tables, and illustrates the workflows and the primary signaling pathway of genistein through clear diagrams. This guide aims to equip researchers with the necessary information to select the most appropriate method for their specific research needs.
Comparative Overview of Analytical Methods
The choice of an analytical method for genistein quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. While LC-MS/MS is often considered the gold standard for its high sensitivity and specificity, HPLC-UV offers a robust and more accessible alternative. ELISA provides a high-throughput option, particularly for screening large numbers of samples, though it may have limitations in specificity.
| Parameter | LC-MS/MS with this compound | HPLC-UV with Internal Standard | ELISA |
| Principle | Separation by liquid chromatography followed by detection based on mass-to-charge ratio. | Separation by liquid chromatography followed by detection based on UV absorbance. | Immunoassay based on antigen-antibody recognition. |
| Specificity | Very High (discriminates based on mass and fragmentation) | Moderate to High (dependent on chromatographic resolution) | Moderate (potential for cross-reactivity) |
| Sensitivity | Very High (ng/mL to pg/mL levels) | Moderate (µg/mL to ng/mL levels) | High (ng/mL levels) |
| Throughput | Moderate | Moderate | High |
| Cost | High | Moderate | Low to Moderate |
| Matrix Effects | Can be significant, but mitigated by internal standard. | Less prone to ion suppression, but matrix can affect chromatography. | Can be affected by matrix components. |
| Deuterated IS | Ideal for correcting matrix effects and variability. | Can be used to correct for extraction and injection variability. | Not typically used. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections provide standardized protocols for each of the three analytical techniques, incorporating the use of this compound as an internal standard where applicable.
LC-MS/MS Quantification of Genistein
This method is highly sensitive and specific, making it suitable for complex biological matrices like plasma, urine, and tissue homogenates.
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions:
-
Genistein: Q1 269.0 -> Q3 133.0
-
This compound: Q1 273.0 -> Q3 133.0
-
HPLC-UV Quantification of Genistein
A robust and widely available method suitable for routine analysis of genistein in less complex matrices or when very high sensitivity is not required.
Sample Preparation (Plant Extract):
-
To 1 g of powdered plant material, add 10 mL of 80% methanol.
-
Add a known amount of internal standard (e.g., a structurally similar compound not present in the sample, if this compound is not available for UV detection).
-
Sonicate for 30 minutes and then centrifuge at 4,000 x g for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Inject 20 µL into the HPLC system.
Chromatographic Conditions:
-
HPLC Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% acetic acid).
-
Flow Rate: 1.0 mL/min.
-
UV Detection: 262 nm.[1]
ELISA for Genistein Quantification
This high-throughput method is suitable for screening large numbers of samples, for example, in epidemiological studies.
General ELISA Protocol (Competitive Assay):
-
Coat a 96-well microplate with genistein-antibody.
-
Wash the plate to remove unbound antibody.
-
Add standards and samples to the wells, followed by the addition of enzyme-conjugated genistein.
-
Incubate to allow competitive binding between the sample/standard genistein and the enzyme-conjugated genistein for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance using a microplate reader. The color intensity is inversely proportional to the concentration of genistein in the sample.
Quantitative Data Comparison
The following tables summarize key validation parameters for the quantification of genistein by LC-MS/MS, HPLC-UV, and ELISA, as reported in various studies. It is important to note that these values can vary depending on the specific instrumentation, experimental conditions, and sample matrix.
Table 1: Linearity and Range
| Method | Matrix | Linear Range | Correlation Coefficient (r²) |
| LC-MS/MS | Mouse Blood | 19.5–10,000 nM[2] | >0.99[2] |
| LC-MS/MS | Human Urine | 1-1000 ng/mL | >0.995[3] |
| HPLC-UV | Soy Dry Extracts | 1.5 - 54 µg/mL[4] | 0.9999[4] |
| HPLC-UV | Standards | 1.25 - 20 µg/mL[5] | ≥ 0.9967[5] |
| ELISA | Human Plasma/Urine | Not explicitly stated, typically in the ng/mL range. | Not explicitly stated. |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Method | Matrix | LOD | LOQ |
| LC-MS/MS | Rat Blood | ~5 nM[6] | ~15 nM[6] |
| LC-MS/MS | Human Urine | 1 ng/mL[2][7] | 2 ng/mL[2][7] |
| HPLC-UV | Standards | 0.339 - 0.964 µg/mL[5] | 1.027 - 2.922 µg/mL[5] |
| HPLC-UV | Soy Dry Extracts | 0.25 µg/mL[8] | 0.76 µg/mL[8] |
| ELISA | Human Plasma/Urine | Not explicitly stated, typically in the low ng/mL range. | Not explicitly stated. |
Table 3: Precision and Accuracy
| Method | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| LC-MS/MS | Rat Blood | 3.3 - 6.7%[6] | 4.5 - 4.6%[6] | Not explicitly stated. |
| LC-MS/MS | Human Urine | <10%[2][7] | ≤20%[2][7] | >90%[2][7] |
| HPLC-UV | Soy Dry Extracts | <2%[8][9] | <2%[8][9] | 101.56%[8][9] |
| HPLC-UV | Standards | ≤1.45%[5] | ≤2.35%[5] | 96.96% - 106.87%[5] |
| ELISA | Not specified | <10% | <15% | 80-120% (typical acceptance criteria) |
Mandatory Visualizations
Visual representations of complex biological pathways and experimental workflows can significantly enhance understanding.
Genistein Signaling Pathway
Genistein exerts its biological effects through multiple signaling pathways, with its interaction with estrogen receptors (ERα and ERβ) being one of the most well-characterized mechanisms.[10][11] It can act as both an estrogen agonist and antagonist.[12] Furthermore, genistein influences other critical cellular processes, including cell cycle regulation, apoptosis, and angiogenesis, often through the modulation of various kinases and transcription factors.[12][13][14]
References
- 1. nebiolab.com [nebiolab.com]
- 2. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bosterbio.com [bosterbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Mechanism of action of genistein on breast cancer and differential effects of different age stages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Assessing the Linearity and Range of Genistein Assays: A Comparative Guide to Methods with and without Deuterated Internal Standards
For researchers, scientists, and professionals in drug development, the accurate quantification of genistein is crucial for pharmacokinetic studies, dietary exposure assessments, and investigating its therapeutic potential. This guide provides a comparative analysis of the linearity and range of genistein assays, with a particular focus on the use of Genistein-d4 as an internal standard. The inclusion of a stable isotope-labeled internal standard, such as this compound, is a key strategy for enhancing assay precision and accuracy by correcting for variability in sample preparation and instrument response.
Comparative Performance of Genistein Assays
The performance of an analytical method is characterized by several key parameters, including its linear range, correlation coefficient (r²), limit of detection (LOD), and lower limit of quantification (LLOQ). The following table summarizes these parameters for various genistein assays, highlighting the performance of methods that employ a deuterated internal standard against other approaches.
| Analytical Method | Internal Standard | Matrix | Linear Range | Correlation Coefficient (r²) | LLOQ | Reference |
| UPLC-MS/MS | Deuterated genistein | Rat Blood | Not explicitly stated, but quantification up to 8.9 µM (approx. 2403 ng/mL) was achieved. | Not explicitly stated | ~15 nM (approx. 4.05 ng/mL) | [1] |
| UPLC-MS/MS | Not specified | Mouse Blood | 19.5 - 10,000 nM (approx. 5.27 - 2700 ng/mL) | >0.995 (based on similar analytes in the study) | 4.88 nM (approx. 1.32 ng/mL) | [2][3] |
| HPLC-MS/MS | Not specified | Serum & Urine | 7.8 - 1000.0 ng/mL (Serum), 39.1 - 5000.0 ng/mL (Urine) | 0.9948 - 0.9984 | Not explicitly stated, but LOD was 1 ng/mL for a similar compound. | [4] |
| LC-MS/MS | Taxifolin | Human Urine | 0.05 - 5 µg/mL (50 - 5000 ng/mL) | > 0.99 | Not explicitly stated, but LOD was 1 ng/mL. | [5] |
| UPLC-MS/MS | Not specified | Mouse Urine | 1 - 1000 ng/mL | > 0.995 | 4 ng/mL | [6] |
| UPLC-APCI-TOF-MS | Not specified | Plant Extract | Not explicitly stated, but linearity was confirmed. | 0.999 | 4.45 ng/mL | [7] |
| HPLC-UV | Not specified | Topical Nanoemulsions | 25 - 75 µg/mL (25,000 - 75,000 ng/mL) | > 0.999 | Not explicitly stated | [8] |
| UV-Visible Spectrophotometry | None | Soy Dry Extracts | Not explicitly stated, but linearity was confirmed. | 0.9999 | 0.40 µg/mL (400 ng/mL) | [9] |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of a genistein assay. Below is a generalized protocol for the quantification of genistein in a biological matrix using LC-MS/MS with this compound as an internal standard, based on common practices in the field.
I. Materials and Reagents
-
Genistein certified reference standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, water, and formic acid
-
Biological matrix (e.g., plasma, urine) from a drug-naive source
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
II. Sample Preparation
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of genistein into the blank biological matrix.
-
Internal Standard Addition: Add a fixed concentration of this compound solution to all samples, calibration standards, and QCs.
-
Extraction:
-
Protein Precipitation: For plasma or serum, add 3 volumes of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): Condition the SPE cartridge, load the sample, wash with a weak solvent, and elute the analyte with a strong organic solvent.
-
-
Evaporation and Reconstitution: Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.
III. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typical.
-
Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is generally appropriate.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often preferred for genistein.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Genistein: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the corresponding mass shift in the precursor and/or product ion.
-
-
IV. Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of genistein to this compound against the concentration of the calibration standards.
-
Quantification: Determine the concentration of genistein in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Validation: Assess the linearity, range, precision, accuracy, and stability of the method according to regulatory guidelines.
Experimental Workflow for Linearity and Range Assessment
The following diagram illustrates the logical workflow for assessing the linearity and range of a genistein assay using this compound.
Caption: Workflow for Linearity and Range Assessment of a Genistein Assay.
References
- 1. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: Application to an oral bioavailability study of genistein in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a HPLC-MS/MS method the determination of genistein and equol in serum, urine and follicular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Screening of Novel Source for Genistein by Rapid and Sensitive UPLC-APCI-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Inter-laboratory Performance of Genistein Analysis Utilizing Genistein-d4 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the isoflavone genistein is critical for research in nutrition, pharmacology, and clinical diagnostics. Genistein's potential as a therapeutic agent and its prevalence in soy-based diets necessitate reliable analytical methods. The use of a stable isotope-labeled internal standard, such as Genistein-d4, is a widely accepted approach to enhance the accuracy and precision of liquid chromatography-mass spectrometry (LC-MS) based quantification by correcting for matrix effects and variations in sample processing.
This guide provides a comparative overview of the performance of various analytical methods for genistein quantification that employ this compound or other deuterated internal standards. The data presented is compiled from several independent laboratory studies, offering insights into the expected performance characteristics of these methods across different biological matrices.
Comparative Performance of Genistein Quantification Methods
The following table summarizes the quantitative performance data from different studies that have developed and validated methods for the analysis of genistein using a deuterated internal standard. These methods demonstrate high sensitivity and reproducibility across various biological samples.
| Reference | Matrix | Linearity Range | Limit of Quantification (LOQ) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy/Recovery (%) |
| Doerge et al.[1][2] | Rat Serum/Plasma | Not Specified | ~15 nM | 3.3 - 6.7% | 4.5 - 4.6% | ~85% (Extraction Efficiency) |
| Zhang et al.[3] | Mouse Blood | 19.5 - 10,000 nM | 4.88 nM | < 15% | < 15% | 85 - 115% |
| Saha and Kroon[4][5] | Human Urine | 0.05 - 5 µg/mL | Not specified | < 10% | ≤ 20% | > 90% |
| Unfer et al.[6] | Mouse Urine | 1 - 1000 ng/mL | 4 ng/mL | Not specified | Not specified | Not specified |
| Soukup et al.[7] | Bovine Plasma & Milk | Not Specified | 15 ng/mL (plasma), Not specified (milk) | Not specified | Not specified | 81 - 112% |
RSD: Relative Standard Deviation
Experimental Protocols
The methodologies employed in these studies, while varying in specific details, generally follow a standard workflow for the analysis of small molecules in biological fluids. Below are representative protocols for sample preparation and LC-MS/MS analysis.
1. Sample Preparation (General Protocol for Blood Plasma/Serum)
-
Internal Standard Spiking: To each plasma or serum sample, a known amount of this compound working solution is added.
-
Deproteination: Proteins are precipitated by adding a solvent such as acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Extraction (Optional): A liquid-liquid extraction may be performed on the supernatant to further concentrate the analyte and remove interfering substances[1][2].
-
Evaporation and Reconstitution: The final extract is often evaporated to dryness under a stream of nitrogen and then reconstituted in a suitable mobile phase for LC-MS/MS analysis.
2. Sample Preparation (General Protocol for Urine)
-
Enzymatic Hydrolysis: To quantify total genistein (aglycone and its conjugated forms), urine samples are typically treated with β-glucuronidase and sulfatase enzymes to hydrolyze the glucuronide and sulfate conjugates[4][5].
-
Internal Standard Spiking: this compound is added to the hydrolyzed urine samples.
-
Sample Cleanup: A simple dilution or a solid-phase extraction (SPE) step may be employed to remove matrix components that could interfere with the analysis[4][5].
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation: The extracted samples are injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid like formic acid, is used to separate genistein from other components[7][8].
-
Mass Spectrometric Detection: The analysis is commonly performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode[3][8]. The quantification is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both genistein and this compound are monitored[3][6].
Visualizing the Workflow and Principles
Experimental Workflow for Genistein Analysis
The following diagram illustrates a typical workflow for the quantification of genistein in a biological matrix using a stable isotope-labeled internal standard.
Caption: A generalized workflow for genistein quantification.
The Role of this compound in Accurate Quantification
The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating analytical variability. The diagram below explains the logical basis for this correction.
Caption: Principle of stable isotope dilution analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 8. Development and validation of a HPLC-MS/MS method the determination of genistein and equol in serum, urine and follicular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Accuracy and Precision of Genistein-d4 as an Internal Standard: A Comparison Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Genistein, a prominent isoflavone found in soy products, is of significant interest due to its potential therapeutic effects. In quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for correcting analytical variability and ensuring data reliability. Among the choices for an internal standard, a stable isotope-labeled version of the analyte, such as Genistein-d4, is often considered the gold standard.
This guide provides an objective comparison of the performance of this compound with a commonly used structural analog internal standard, daidzein, for the quantification of genistein. The evaluation is based on experimental data from published studies, focusing on accuracy and precision.
The Role of Internal Standards in Quantitative Analysis
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. This allows for the normalization of the analyte's response, correcting for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response. The two main types of internal standards used for genistein quantification are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are compounds that are chemically identical to the analyte but have one or more atoms replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N). This compound is a deuterated form of genistein. SIL IS are expected to have nearly identical extraction recovery, chromatographic retention time, and ionization efficiency as the analyte, making them highly effective in correcting for analytical variability.
-
Structural Analog Internal Standards: These are compounds that are chemically similar to the analyte but not identical. For genistein, a common structural analog used as an internal standard is daidzein, another isoflavone. While they may have similar chromatographic behavior and extraction efficiencies, they might not perfectly mimic the analyte's ionization characteristics, which can sometimes lead to less accurate correction.
Performance Data: this compound vs. Daidzein
The following sections present quantitative data on the accuracy and precision of analytical methods for genistein quantification using either this compound or daidzein as the internal standard. It is important to note that the data presented here are from different studies and, therefore, were generated under different experimental conditions. A direct head-to-head comparison within a single study was not available in the reviewed literature.
This compound as an Internal Standard
A study by Doerge et al. (2001) developed and validated a method for the quantification of genistein in rat blood using a deuterated internal standard (presumed to be a d4 variant, a common form).[1][2] The method demonstrated good precision and accuracy.
Experimental Protocol (Adapted from Doerge et al., 2001)
-
Sample Preparation: To 50 µL of rat serum or plasma, 10 µL of the internal standard solution (deuterated genistein and daidzein in methanol) was added. The proteins were precipitated by adding 150 µL of acetonitrile, followed by vortexing and centrifugation.
-
Enzyme Hydrolysis: The supernatant was subjected to enzymatic hydrolysis to measure conjugated forms of genistein.
-
Liquid-Liquid Extraction: The hydrolyzed sample was extracted with ethyl acetate. The organic layer was evaporated to dryness and the residue was reconstituted for analysis.
-
LC-MS/MS Analysis: An isocratic liquid chromatography separation was performed, followed by electrospray mass spectrometric quantification using selected ion monitoring.
Quantitative Performance Data
| Parameter | Result |
| Intra-assay Precision (RSD) | 3.3% - 6.7% |
| Inter-assay Precision (RSD) | 4.5% - 4.6% |
| Extraction Efficiency | ~85% |
Daidzein as an Internal Standard
Chen et al. (2009) developed a sensitive and robust UPLC-MS/MS method for the simultaneous quantification of genistein and its four phase II metabolites in mouse blood, using daidzein as the internal standard.[3]
Experimental Protocol (Adapted from Chen et al., 2009)
-
Sample Preparation: To 20 µL of mouse blood, 100 µL of the internal standard solution (daidzein in acetonitrile) was added. The mixture was vortexed and centrifuged to precipitate proteins.
-
Supernatant Treatment: The supernatant was transferred to a new tube and evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The residue was reconstituted in 100 µL of 15% acetonitrile aqueous solution and centrifuged.
-
UPLC-MS/MS Analysis: 10 µL of the supernatant was injected into the UPLC-MS/MS system for quantitative analysis using Multiple Reaction Monitoring (MRM) in negative ion mode.
Quantitative Performance Data
| Parameter | Result |
| Intra-day Variance | < 15% |
| Inter-day Variance | < 15% |
| Accuracy | 85% - 115% |
Comparison Summary
The following table summarizes the reported performance of this compound and daidzein as internal standards for genistein quantification from the respective studies.
| Internal Standard | Analyte | Matrix | Method | Intra-day/assay Precision (RSD) | Inter-day/assay Precision (RSD) | Accuracy/Recovery | Reference |
| This compound | Genistein | Rat Blood | LC/ES-MS | 3.3% - 6.7% | 4.5% - 4.6% | ~85% (Extraction Efficiency) | Doerge et al., 2001[1][2] |
| Daidzein | Genistein | Mouse Blood | UPLC-MS/MS | < 15% | < 15% | 85% - 115% | Chen et al., 2009[3] |
Disclaimer: This is an indirect comparison based on data from two different studies. The observed differences in performance may be influenced by variations in the analytical methods, instrumentation, and biological matrices used.
Visualizing the Workflow and Genistein's Signaling Pathway
To further illustrate the context of this analysis, the following diagrams, generated using Graphviz, depict a typical experimental workflow for genistein quantification and a simplified overview of genistein's signaling pathways.
Caption: A typical experimental workflow for the quantification of genistein using an internal standard.
Caption: A simplified diagram of a key signaling pathway modulated by genistein.
Conclusion
Both this compound and daidzein have been successfully used as internal standards for the quantification of genistein in biological matrices.
-
This compound , as a stable isotope-labeled internal standard, is theoretically the superior choice. Its chemical and physical properties are nearly identical to genistein, allowing it to more accurately compensate for variations throughout the analytical process, especially unpredictable matrix effects during ionization. The data from the study using a deuterated standard shows excellent precision (RSD < 7%).
-
Daidzein , a structural analog, offers a more readily available and potentially less expensive alternative. The study using daidzein as an internal standard also demonstrated acceptable accuracy and precision (RSD < 15%). However, because its chemical structure is not identical to genistein, there is a higher risk that it will not perfectly mimic genistein's behavior during ionization, which could lead to less accurate quantification in complex matrices with significant matrix effects.
Recommendation:
For studies requiring the highest level of accuracy and precision, particularly in complex biological matrices where significant matrix effects are anticipated, This compound is the recommended internal standard . Its use minimizes analytical variability and provides more reliable quantitative data.
For routine analyses or in situations where the matrix is less complex and matrix effects are well-characterized and controlled, daidzein may be a suitable and cost-effective alternative . However, thorough method validation is crucial to ensure that it provides the required level of accuracy and precision for the specific application.
Ultimately, the choice of internal standard should be based on the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the sample matrix, and budget considerations.
References
- 1. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]
Genistein-d4 versus structural analog internal standards for genistein analysis
A Comparative Guide to Internal Standards for Genistein Analysis: Genistein-d4 vs. Structural Analogs
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the isoflavone genistein, the choice of an appropriate internal standard is a critical factor in achieving accurate and reliable results. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, this compound, and structural analog internal standards for the analysis of genistein, particularly in complex biological matrices.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, stable isotope-labeled internal standards are widely considered the "gold standard."[1] this compound is a deuterated form of genistein, meaning some hydrogen atoms are replaced with deuterium.[2] This substitution results in a compound that is chemically and physically almost identical to genistein, but with a different mass, allowing it to be distinguished by a mass spectrometer. The key advantage is that this compound co-elutes with genistein during chromatography, ensuring that both compounds experience the same effects from the sample matrix, such as ion suppression or enhancement, and similar behavior during sample preparation steps like extraction.[1] This leads to more accurate and precise quantification.
The Alternative: Structural Analog Internal Standards
When a stable isotope-labeled internal standard is not available or is cost-prohibitive, a structural analog is often used. A structural analog is a compound with a similar chemical structure to the analyte of interest. For genistein analysis, common structural analogs include other isoflavones like daidzein or biochanin A.[3] While they can compensate for some variability, their physicochemical properties are not identical to genistein, which can lead to differences in extraction recovery, chromatographic retention time, and ionization efficiency.[1] These differences can result in less accurate and precise measurements compared to a SIL internal standard.
Performance Data Comparison
The following table summarizes validation data from different studies for the quantification of genistein using either a deuterated internal standard or a structural analog. It is important to note that these data are compiled from separate studies and are not from a direct head-to-head comparison in a single experiment.
| Parameter | Method with Deuterated Internal Standard (this compound) | Method with Structural Analog Internal Standard (Daidzein) |
| Analyte | Genistein | Genistein |
| Matrix | Rat Blood | Mouse Blood |
| Internal Standard | Deuterated Genistein | Daidzein |
| Intra-assay Precision (%RSD) | 3.3 - 6.7%[2] | < 15%[3] |
| Inter-assay Precision (%RSD) | 4.5 - 4.6%[2] | < 15%[3] |
| Accuracy | Not explicitly stated in percentage, but the method was described as simple and sensitive.[2] | 85 - 115%[3] |
| Extraction Recovery | ~85%[2] | Not explicitly stated. |
| Limit of Quantification (LOQ) | ~15 nM[2] | 4.88 nM[3] |
Experimental Protocols
Below are representative experimental protocols for the quantification of genistein in a biological matrix using an internal standard and LC-MS/MS.
Sample Preparation (Liquid-Liquid Extraction)
-
To a 50 µL plasma sample, add the internal standard solution (either this compound or a structural analog).
-
Deproteinize the sample by adding a suitable solvent, such as acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge to separate the layers.
-
Collect the organic layer containing the analyte and internal standard.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[2]
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of isoflavones.[3]
-
Mobile Phase: A gradient elution with a mixture of water (often with a formic acid modifier) and an organic solvent like acetonitrile or methanol is typical.[3]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for genistein and the internal standard are monitored.[3]
Visualizing the Workflow and Comparison
Conclusion
Based on the principles of analytical chemistry and the available data, this compound is the superior choice for an internal standard in the quantitative analysis of genistein. Its use is more likely to yield a robust, accurate, and precise method, which is crucial for regulated bioanalysis and reliable research outcomes. While a structural analog can be employed, the method would necessitate more extensive validation to ensure that any discrepancies in the analytical behavior between genistein and the internal standard are thoroughly characterized and controlled.
References
- 1. scispace.com [scispace.com]
- 2. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Justification for Using Genistein-d4 as a Deuterated Internal Standard
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of the use of a deuterated internal standard, specifically Genistein-d4, against other alternatives, supported by experimental data, to demonstrate its superior performance in complex biological matrices.
In the landscape of bioanalytical techniques, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is fundamental to achieving reliable and reproducible results. An ideal IS should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability. Among the available options, deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), have emerged as the "gold standard" for their ability to provide the most accurate and precise quantification of analytes in complex biological matrices like plasma, urine, and tissue homogenates.[1][2]
Mitigating the Matrix Effect: The Core Advantage
A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results.[1][3] Because deuterated standards like this compound are chemically identical to the analyte of interest, Genistein, they exhibit nearly identical physicochemical properties.[2] This includes co-elution during chromatography and similar behavior during sample extraction and ionization in the mass spectrometer.[2] This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the deuterated standard, allowing for accurate correction and more reliable quantification.[2]
Structural analogs, an alternative to SIL-IS, may not co-elute perfectly and can be affected differently by the matrix, leading to compromised data quality.[2] The use of a deuterated internal standard like this compound is intended to correct for variability in dilutions, evaporation, degradation, recovery, and instrumental parameters.[4]
Comparative Performance Data
A study developing and validating a sensitive analytical method for Genistein in rat blood utilized a deuterated Genistein internal standard. The method demonstrated high precision, a key indicator of the effectiveness of the internal standard in minimizing analytical variability.[5]
Table 1: Performance of an LC-MS/MS Method for Genistein Quantification Using a Deuterated Internal Standard [5]
| Performance Metric | Result | Implication |
| Intra-assay Precision (RSD) | 3.3 - 6.7% | High reproducibility within the same analytical run. |
| Inter-assay Precision (RSD) | 4.5 - 4.6% | High reproducibility across different analytical runs. |
| Limit of Detection (LOD) | ~5 nM | The method is sensitive enough to detect low concentrations of Genistein. |
| Limit of Quantification (LOQ) | ~15 nM | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Extraction Efficiency | ~85% | Consistent recovery of the analyte from the biological matrix. |
RSD: Relative Standard Deviation
These low relative standard deviations (RSDs) for both intra- and inter-assay precision indicate that the use of a deuterated internal standard effectively compensates for variations throughout the analytical process, leading to highly reproducible results.[5]
Experimental Protocols
To illustrate the practical application of a deuterated internal standard, a detailed methodology for the quantification of Genistein in a biological matrix using this compound is provided below. This protocol is a composite based on established methods for isoflavone analysis.[5]
Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction
-
To 50 µL of plasma or serum sample, add a known amount of this compound solution (the internal standard).
-
Add a protein precipitation agent (e.g., acetonitrile or methanol) to the sample.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., ethyl acetate).
-
Vortex the mixture and then centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic layer containing the analyte and internal standard to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a specific volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Optimized for the specific column and separation.
-
Injection Volume: A small, precise volume of the reconstituted sample is injected.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for Genistein.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Genistein and this compound are monitored.
-
Visualizing the Justification
The following diagrams illustrate the experimental workflow and the logical advantage of using a deuterated internal standard.
Caption: Experimental workflow for Genistein analysis using this compound.
References
- 1. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of Novel Source for Genistein by Rapid and Sensitive UPLC-APCI-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a HPLC-MS/MS method the determination of genistein and equol in serum, urine and follicular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples | MDPI [mdpi.com]
Performance characteristics of Genistein-d4 in different mass spectrometers
A Comparative Guide to the Mass Spectrometric Performance of Genistein-d4
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds is paramount. Genistein, a prominent isoflavone found in soy, is the subject of extensive research for its potential health benefits and risks. Its deuterated isotopologue, this compound, serves as an essential internal standard for precise quantification in complex biological matrices using mass spectrometry. This guide provides an objective comparison of the performance characteristics of Genistein analysis, utilizing this compound, across different mass spectrometry platforms, supported by experimental data.
Performance Characteristics Comparison
The choice of a mass spectrometer significantly impacts the sensitivity, specificity, and robustness of an analytical method. The most common platforms for the quantification of small molecules like Genistein are triple quadrupole (QqQ), time-of-flight (TOF), and hybrid systems like Quadrupole-Orbitrap mass spectrometers. While triple quadrupoles are considered the gold standard for targeted quantification due to their sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode, high-resolution mass spectrometry (HRMS) instruments like Q-TOF and Orbitraps offer excellent capabilities for both screening and quantification.[1][2]
The following table summarizes the quantitative performance for Genistein analysis, where this compound is typically used as an internal standard, on various LC-MS platforms.
| Performance Metric | Triple Quadrupole (LC-MS/MS) | Time-of-Flight (UPLC-APCI-TOF-MS) |
| Limit of Detection (LOD) | ~2.50 ng/mL[3], 1 ng/mL[4][5] | 1.30 ng/mL[6][7] |
| Limit of Quantification (LOQ) | ~15 nM (~4.05 ng/mL)[8], 4.88 nM (~1.32 ng/mL)[9], 8.50 ng/mL[3], 4 ng/mL[4] | 4.45 ng/mL[6][7] |
| Linearity (Range) | 19.5–10,000 nM[9], 8.50-1000 ng/mL[3] | Not explicitly stated, but R² = 0.999[6][7] |
| Correlation Coefficient (r²) | > 0.998[3] | 0.999[6][7] |
| Precision (Intra-day RSD) | 3.3-6.7%[8], <5%[3] | 3.6%[7] |
| Precision (Inter-day RSD) | 4.5-4.6%[8], <8%[3] | 4.8%[7] |
| Accuracy (Recovery) | ~78.8%[3] | 107.23%[7] |
Note: Values were converted for comparison where necessary (e.g., nM to ng/mL for Genistein, MW: 270.24 g/mol ). Performance can vary based on the specific instrument model, matrix, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are summaries of key experimental protocols cited in the performance table.
Triple Quadrupole (UPLC-MS/MS) Methodology
This method is optimized for the sensitive and specific quantification of Genistein and its metabolites in biological fluids like blood or urine.[4][9]
-
Sample Preparation (Solid-Phase Extraction):
-
A small volume of the biological sample (e.g., 20 µL of mouse blood) is used.[9]
-
Samples may be subjected to enzymatic hydrolysis to measure total Genistein (aglycone + conjugates).[5]
-
The sample is applied to a C18 solid-phase extraction column.
-
After washing to remove salts and interferences, the analytes are eluted with methanol.
-
The eluate is dried under nitrogen and reconstituted in an appropriate solvent for injection.[9]
-
-
Liquid Chromatography (LC):
-
Column: ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 µm).[9]
-
Mobile Phase A: 2.5 mM ammonium acetate in water (pH 7.4).[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient Elution: A typical gradient runs from 5% to 80% B over several minutes to separate Genistein from its metabolites and matrix components.[9]
-
Flow Rate: 0.45 mL/min.[9]
-
-
Mass Spectrometry (MS):
-
Instrument: API 3200-Qtrap triple quadrupole mass spectrometer.[9]
-
Ionization: Electrospray Ionization (ESI) in negative mode.[9]
-
Ion Source Temperature: 700°C.[9]
-
Ionspray Voltage: -4.5 kV.[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound (Internal Standard): The transition would be monitored at m/z 273 → fragment ion.
-
Time-of-Flight (UPLC-APCI-TOF-MS) Methodology
This high-resolution method is suitable for screening, identification, and quantification of Genistein in complex matrices like plant extracts.[6][7]
-
Sample Preparation (Solid-Liquid Extraction):
-
Plant material is extracted using an optimized solvent mixture (e.g., Methanol, DMSO, and Water).
-
Extraction parameters such as temperature (80°C) and time (1h) are controlled to maximize yield.[7]
-
The extract is filtered before injection.
-
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Instrument: Waters UPLC-APCI-TOF Mass Spectrometer.[6]
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in negative mode.[6][7]
-
Vaporizer Temperature: 475°C.[7]
-
Capillary Temperature: 170°C.[7]
-
Detection Mode: Full scan data acquisition, with quantification based on the base peak intensity (BPI) chromatogram of the accurate mass.[6]
-
Visualizations: Workflows and Pathways
Experimental and Analytical Workflow
The diagram below illustrates the typical workflow for the quantification of Genistein using an internal standard like this compound with an LC-MS system.
Caption: General workflow for Genistein quantification.
Genistein's Mechanism of Action: Tyrosine Kinase Inhibition
Genistein is known to inhibit the activity of several tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR). This inhibition blocks downstream signaling pathways involved in cell proliferation and survival.[10]
Caption: Genistein inhibits EGFR signaling pathway.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening of Novel Source for Genistein by Rapid and Sensitive UPLC-APCI-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
The Gold Standard: A Comparative Guide to Internal Standards in Bioanalytical Assays Featuring Genistein-d4
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are non-negotiable. A critical component in achieving this is the proper use of internal standards in techniques like liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of internal standards, with a focus on the regulatory preference and superior performance of stable isotope-labeled internal standards, such as Genistein-d4, over non-deuterated alternatives.
Regulatory Landscape: A Clear Preference for Isotopic Labeling
Major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for bioanalytical method validation.[1][2] The internationally harmonized ICH M10 guidance further solidifies these principles.[1][3] A central theme across these guidelines is the emphasis on demonstrating a method's fitness for its intended purpose through rigorous validation of parameters like accuracy, precision, selectivity, and stability.[1][2][4]
When it comes to internal standards, these regulatory documents express a strong preference for the use of stable isotope-labeled (SIL) internal standards, such as deuterated compounds, whenever possible.[1] This is because SIL internal standards are chemically and physically almost identical to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization.[5][6] The FDA has been known to issue citations to laboratories for not adequately tracking internal standard responses, reinforcing the need for robust methods that often rely on SIL-IS.[7]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The choice of internal standard significantly impacts assay performance. The two primary types are:
-
Deuterated Internal Standards (e.g., this compound): These are molecules where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[5] This mass difference allows the mass spectrometer to distinguish it from the analyte, while its chemical properties remain nearly identical.[5]
-
Non-Deuterated Internal Standards: These are typically structural analogs of the analyte, meaning they have a similar chemical structure but are not isotopically labeled.[8]
The key advantage of a deuterated internal standard like this compound is its ability to effectively compensate for variations during sample analysis, particularly matrix effects.[5][7] Matrix effects, caused by other components in a biological sample, can enhance or suppress the analyte's signal, leading to inaccurate results.[7] Because a deuterated standard co-elutes with the analyte and experiences the same matrix effects, it provides a more accurate normalization of the analyte's signal.[5]
Quantitative Data Comparison
The superior performance of deuterated internal standards is evident in experimental data. The following table summarizes typical performance differences observed in bioanalytical assays.
| Performance Parameter | Deuterated IS (e.g., this compound) | Structural Analog IS | Justification |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | Deuterated IS co-elutes with the analyte, experiencing identical matrix effects and ionization suppression/enhancement, leading to more accurate signal normalization.[5][6] |
| Precision (%CV) | < 10% | Often > 15% | The close physicochemical properties of the deuterated IS to the analyte result in more consistent recovery and response ratios across different samples.[6][8] |
| Matrix Effect (%CV) | < 5% | Can be significant (>15%) | Due to identical chromatographic retention and ionization efficiency, the deuterated IS effectively tracks and corrects for variability introduced by the biological matrix.[5][7] |
| Recovery Consistency | High | Moderate to Low | The deuterated IS closely mimics the analyte's behavior during extraction procedures, leading to more consistent and reproducible recovery.[9] |
This table presents representative data to illustrate typical performance differences.
One study comparing a deuterated internal standard to a structural analog for the quantification of a tubulin inhibitor found that the deuterated standard demonstrated significantly better accuracy and precision.[8] Another study on the immunosuppressant drug sirolimus showed that the use of a deuterium-labeled internal standard resulted in consistently lower interpatient assay imprecision compared to a structural analog.[8][10]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for key validation experiments.
Protocol 1: Evaluation of Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter in the data (precision).
-
Procedure:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.
-
Spike a blank biological matrix with known concentrations of the analyte (e.g., Genistein).
-
Add the internal standard (e.g., this compound) at a constant concentration to all QC samples.
-
Process and analyze a minimum of five replicates for each QC level in at least three separate analytical runs.
-
Calculate the concentration of the analyte in each sample using the calibration curve.
-
Accuracy: Expressed as the percentage of the mean calculated concentration from the nominal concentration (% Bias). Acceptance criteria are typically within ±15% (±20% for LLOQ).
-
Precision: Expressed as the coefficient of variation (%CV). Acceptance criteria are typically ≤15% (≤20% for LLOQ).
-
Protocol 2: Assessment of Matrix Effect
-
Objective: To evaluate the influence of matrix components on the ionization of the analyte and internal standard.
-
Procedure:
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard spiked in the post-extraction blank matrix.
-
Set B: Analyte and internal standard in a neat solution.
-
Set C: Blank matrix extracted, and then analyte and internal standard are added.
-
-
Calculate the matrix factor by comparing the peak areas of the analyte in Set A to Set B.
-
The internal standard-normalized matrix factor is calculated by dividing the matrix factor of the analyte by that of the internal standard.
-
The %CV of the internal standard-normalized matrix factor across the different lots should be ≤15%.
-
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams visualize the selection process for an internal standard and the workflow for bioanalytical method validation.
Caption: Decision tree for selecting an appropriate internal standard.
Caption: Workflow for bioanalytical method validation and sample analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. benchchem.com [benchchem.com]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Genistein-d4: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Genistein-d4, ensuring personnel safety and environmental protection.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, a deuterated form of the isoflavone Genistein. Adherence to these protocols is crucial for maintaining a safe laboratory environment and preventing environmental contamination, particularly due to the compound's toxicity to aquatic life.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the potential hazards. This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE): A comprehensive set of PPE must be worn at all times when handling this compound. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In cases of potential aerosolization or handling of fine powders, a NIOSH-approved respirator may be necessary.
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Step-by-Step Disposal Procedure
The disposal of this compound, a stable isotope-labeled compound, is governed by its chemical properties rather than its isotopic nature. Unlike radioactive isotopes, stable isotopes like deuterium do not pose a radiological threat. Therefore, the disposal protocol aligns with that for hazardous chemical waste.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Waste Collection:
-
Solid Waste: Collect any solid this compound, contaminated lab materials (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials in the designated, sealed waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, leak-proof container also labeled as "Hazardous Waste: this compound". Ensure the container is compatible with the solvent used.
3. Arrange for Professional Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide them with the complete chemical name and any other relevant hazard information from the SDS.
-
Never dispose of this compound down the drain or in regular trash, as this can lead to severe environmental damage and is a violation of regulatory standards.[]
Spill Cleanup Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
1. Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
2. Don Appropriate PPE:
-
Before attempting to clean the spill, ensure you are wearing the full complement of required PPE.
3. Contain and Absorb the Spill:
-
For solid spills, carefully sweep or scoop the material to avoid creating dust. Place it in the designated hazardous waste container.
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
4. Decontaminate the Area:
-
Once the bulk of the spill has been removed, decontaminate the area with a suitable solvent or detergent solution, followed by a thorough water rinse.
-
Collect all cleanup materials (absorbent, wipes, etc.) in the hazardous waste container.
5. Report the Incident:
-
Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
Quantitative Data Summary
The following table summarizes key hazard information for this compound, compiled from various Safety Data Sheets.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | GHS09 | Warning | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-term Hazard (Category 1) | GHS09 | Warning | H410: Very toxic to aquatic life with long lasting effects |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Genistein-d4
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Genistein-d4, a deuterated form of the isoflavonoid phytoestrogen, genistein. Adherence to these protocols is critical for ensuring personnel safety, maintaining compound integrity, and preventing environmental contamination.
This compound, while a valuable tool in research, presents several hazards that necessitate careful handling. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation[1][2]. Furthermore, it is classified as very toxic to aquatic life, underscoring the importance of proper disposal procedures[1][2].
Immediate Safety and Personal Protective Equipment (PPE)
To mitigate the risks associated with this compound, the following personal protective equipment is mandatory. This selection is based on the compound's specific hazards and general laboratory safety standards.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and irritation[2][3]. |
| Eye/Face Protection | Safety goggles with side shields or a face shield | To protect against splashes and dust particles that can cause serious eye irritation[2][4]. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the powder form to prevent respiratory tract irritation from dust inhalation[2][5]. To be used in a well-ventilated area or a chemical fume hood. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination[6][7]. |
| Footwear | Closed-toe shoes | Standard laboratory practice to protect against spills and falling objects[7]. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final use in an experiment is crucial for safety and for preserving the compound's integrity.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number (187960-08-3), hazard pictograms, and date of receipt[1][6].
-
Storage: Store the compound in its original, tightly sealed container in a dry, cool, and well-ventilated area[8]. The recommended storage temperature is -20°C[8][9]. To protect from light and moisture, which can affect deuterated compounds, store in a dark location, and consider using a desiccator, especially if the compound is hygroscopic[10][11].
Handling and Preparation of Solutions
All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood or a glove box, to minimize inhalation exposure and prevent contamination[11][12].
Step-by-Step Weighing and Dissolving Procedure:
-
Preparation of Workspace: Designate a specific area for handling this compound. Ensure the area is clean and free of clutter.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture on the cold compound[10].
-
Weighing: Carefully weigh the desired amount of the powdered compound using a calibrated analytical balance. Use appropriate weighing paper or a weighing boat. Minimize the creation of dust.
-
Dissolving: Add the weighed this compound to the chosen solvent in a suitable container (e.g., a volumetric flask). Use aprotic deuterated solvents when possible to avoid hydrogen-deuterium exchange[11].
-
Cleaning: After handling, thoroughly clean the work area and any equipment used.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves[12].
Caption: Workflow for Handling this compound.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm, given its high toxicity to aquatic life[1].
| Waste Type | Collection Procedure | Disposal Method |
| Solid Waste | Collect all contaminated solid waste, including used gloves, weighing paper, and disposable lab coats, in a dedicated, clearly labeled, and sealed waste bag or container. | Dispose of as hazardous chemical waste through your institution's certified waste management program. Do not mix with general laboratory trash. |
| Liquid Waste | Collect all unused this compound solutions and contaminated solvents in a dedicated, sealed, and clearly labeled hazardous waste container. | Dispose of as hazardous chemical waste through your institution's certified waste management program. Do not pour down the drain[8]. |
| Empty Containers | Rinse the empty container with a suitable solvent three times. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it in accordance with institutional guidelines. | Follow institutional procedures for the disposal of chemically contaminated containers. |
Emergency Procedures
Spills:
-
Small Spills (powder): Carefully sweep up the material, avoiding dust generation. Place it in a sealed container for disposal. Clean the spill area with a damp cloth, and collect the cloth as hazardous waste.
-
Small Spills (solution): Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbent material in a sealed container for disposal.
-
Large Spills: Evacuate the area and contact your institution's emergency response team.
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water[1]. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[8]. Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[8].
By adhering to these detailed safety and handling protocols, researchers can confidently work with this compound while ensuring their safety and the integrity of their research. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before commencing work.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. store.sangon.com [store.sangon.com]
- 3. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 4. bvl.bund.de [bvl.bund.de]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 7. safety.duke.edu [safety.duke.edu]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. This compound | 187960-08-3 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
